s-Benzyl-n-acetylcysteine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-benzylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELLUUAGFXJBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The In Vivo Genesis of S-Benzyl-N-acetylcysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Benzyl-N-acetylcysteine (B-NAC), a mercapturic acid derivative, is a recognized specific biomarker for toluene exposure. Its formation in vivo is a multi-step metabolic process involving a series of enzymatic reactions primarily in the liver. This technical guide provides an in-depth exploration of the core mechanism of B-NAC formation, detailing the enzymatic players, their kinetics, and the analytical methodologies for its quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and investigating the biotransformation of toluene and the significance of its metabolites.
Introduction
Toluene, a widely used industrial solvent, undergoes extensive metabolism in the body. While the major metabolic pathway leads to the formation of hippuric acid, a minor but highly specific pathway results in the excretion of this compound (B-NAC), also known as S-benzylmercapturic acid (SBMA)[1][2]. The specificity of B-NAC to toluene exposure makes it an invaluable biomarker for biomonitoring studies[1][3]. Understanding the intricate mechanism of its formation is crucial for toxicological assessments and the development of sensitive diagnostic tools. This guide elucidates the sequential enzymatic reactions that constitute the in vivo synthesis of B-NAC.
The Metabolic Pathway of this compound Formation
The biotransformation of toluene to B-NAC is a four-stage process that begins with oxidation and culminates in the formation of a mercapturic acid derivative.
Stage 1: Oxidation of Toluene
The initial and rate-limiting step in toluene metabolism is the oxidation of the methyl group to form benzyl alcohol. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, predominantly in the liver[4][5]. The key isozymes involved are CYP2E1 and CYP2B6, with CYP2E1 being the most active[4].
Stage 2: Sulfation of Benzyl Alcohol
Benzyl alcohol undergoes conjugation with a sulfate group to form benzyl sulfate. This reaction is catalyzed by cytosolic sulfotransferases (SULTs). Several human SULTs, including SULT1A1, SULT1A2, SULT1A3, and SULT1B1, are capable of mediating this sulfation, with SULT1A1 exhibiting the highest activity[1][6].
Stage 3: Glutathione Conjugation
The electrophilic benzyl sulfate is then conjugated with the endogenous antioxidant, glutathione (GSH), in a reaction catalyzed by glutathione S-transferases (GSTs). This step results in the formation of S-benzylglutathione.
Stage 4: The Mercapturic Acid Pathway
S-benzylglutathione is subsequently processed through the mercapturic acid pathway to yield B-NAC. This pathway involves three key enzymatic steps:
-
Removal of Glutamic Acid: Gamma-glutamyltransferase (GGT) removes the γ-glutamyl residue from S-benzylglutathione, forming S-benzyl-cysteinylglycine[7].
-
Removal of Glycine: Dipeptidases cleave the glycine residue from S-benzyl-cysteinylglycine to produce S-benzylcysteine.
-
N-Acetylation: Finally, S-benzylcysteine is acetylated by the enzyme cysteine-S-conjugate N-acetyltransferase (NAT8), which is primarily located in the endoplasmic reticulum of the kidney and liver, to form the terminal product, this compound (B-NAC)[8].
The following diagram illustrates the complete metabolic pathway:
Quantitative Data
The following tables summarize the available quantitative data related to the key enzymatic steps in B-NAC formation.
Table 1: Kinetic Parameters for Sulfation of Benzyl Alcohol by Human SULT1A1 [1]
| Parameter | Value |
| Michaelis-Menten Constant (Km) | 1.2 ± 0.2 µM |
| Maximum Velocity (Vmax) | 1.5 ± 0.1 nmol/min/mg protein |
Table 2: Urinary this compound Concentrations in Relation to Toluene Exposure
| Exposure Group | Toluene in Air (ppm) | Urinary B-NAC (µg/g creatinine) | Reference |
| Firefighters (post-drill) | 3.2 (median) | 5.9 (median) | [9] |
| General Population (non-smokers) | Not specified | 8.2 (median) | [10] |
| General Population (smokers) | Not specified | 11.5 (median) | [10] |
Experimental Protocols
The quantification of B-NAC in biological matrices, particularly urine, is essential for biomonitoring studies. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the current standard for accurate and sensitive determination[2][3].
Protocol: Determination of this compound in Human Urine by HPLC-MS/MS
This protocol is based on the method described by B'Hymer (2011)[3][11].
4.1. Materials and Reagents
-
S-Benzylmercapturic acid (B-NAC) reference standard
-
S-Benzylmercapturic acid-d5 (B-NAC-d5) internal standard
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine samples
4.2. Sample Preparation (Solid-Phase Extraction)
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer 4.0 mL of urine into a polypropylene tube.
-
Add 0.5 mL of deionized water.
-
Add 0.5 mL of the internal standard solution (B-NAC-d5).
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with methanol or acetone.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
4.3. HPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system coupled to a triple-quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for B-NAC and its deuterated internal standard are monitored.
The following diagram outlines the experimental workflow:
Conclusion
The in vivo formation of this compound is a complex metabolic cascade that serves as a specific indicator of toluene exposure. This guide has provided a detailed overview of the enzymatic pathway, from the initial oxidation of toluene by cytochrome P450 enzymes to the final N-acetylation in the mercapturic acid pathway. The quantitative data and the detailed analytical protocol presented herein offer valuable resources for researchers in toxicology, drug metabolism, and occupational health. Further research into the specific kinetics of the glutathione S-transferases and the enzymes of the mercapturic acid pathway involved in B-NAC formation will enhance our understanding of individual variability in toluene metabolism and susceptibility to its toxic effects.
References
- 1. Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): A systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Toluene metabolism by cDNA-expressed human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and covalent binding of [14C]toluene by human and rat liver microsomal fractions and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): a systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 8. Molecular identification of NAT8 as the enzyme that acetylates cysteine S-conjugates to mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomonitoring of the benzene metabolite s-phenylmercapturic acid and the toluene metabolite s-benzylmercapturic acid in urine from firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarena.com [scholarena.com]
- 11. cdc.gov [cdc.gov]
The Metabolic Odyssey of Toluene: A Technical Guide to the Formation of S-Benzyl-N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the metabolic pathway of toluene to its urinary biomarker, S-Benzyl-N-acetylcysteine (S-BMA), also known as S-benzylmercapturic acid. Toluene, a ubiquitous industrial solvent, undergoes a series of biotransformation reactions, primarily in the liver, leading to various metabolites. While the major metabolic route results in the formation of hippuric acid, a minor but significant pathway involves conjugation with glutathione, ultimately yielding S-BMA. Understanding this pathway is crucial for toxicological studies, biomonitoring of toluene exposure, and the development of potential therapeutic interventions for toluene-induced toxicity.
The Core Metabolic Pathway
The biotransformation of toluene to this compound is a multi-step process involving several key enzymes. The pathway can be broadly divided into two phases: initial oxidation and subsequent conjugation and processing.
Phase I: Oxidation of Toluene
The initial and rate-limiting step in toluene metabolism is the oxidation of the methyl group to form benzyl alcohol.[1][2] This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[1][3]
-
Cytochrome P450 Monooxygenases: Several CYP isoforms can metabolize toluene, with CYP2E1 and CYP2B6 exhibiting the highest activity in forming benzyl alcohol.[2][3] CYP1A2, CYP2C8, and CYP1A1 also contribute to a lesser extent.[3] The activity of these enzymes can be influenced by genetic polymorphisms and exposure to other xenobiotics.[1]
Following its formation, benzyl alcohol is further oxidized in a two-step process:
-
Conversion to Benzaldehyde: Benzyl alcohol is oxidized to benzaldehyde by alcohol dehydrogenase (ADH).[4]
-
Conversion to Benzoic Acid: Benzaldehyde is subsequently oxidized to benzoic acid by aldehyde dehydrogenase (ALDH), with the mitochondrial ALDH2 being the primary enzyme involved.[5][6]
While the majority of the resulting benzoic acid is conjugated with glycine to form hippuric acid and excreted in the urine, a portion of the initial benzyl alcohol or a reactive intermediate is shunted towards the mercapturic acid pathway.
Phase II: Glutathione Conjugation and Mercapturic Acid Formation
The formation of this compound begins with the conjugation of a toluene-derived electrophile with the tripeptide glutathione (GSH).
-
Glutathione S-Transferase (GST): It is proposed that a reactive intermediate of toluene metabolism, possibly benzyl alcohol or a more electrophilic species, is conjugated with glutathione in a reaction catalyzed by glutathione S-transferases (GSTs).[7] GSTs are a diverse family of enzymes that play a critical role in the detoxification of a wide range of xenobiotics.[8]
The resulting S-benzylglutathione conjugate then undergoes sequential enzymatic cleavage to form the final mercapturic acid product:
-
Gamma-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme removes the γ-glutamyl residue from S-benzylglutathione, yielding S-benzyl-cysteinylglycine.[9][10]
-
Dipeptidases: Cytosolic and membrane-bound dipeptidases, such as aminopeptidase M, cleave the glycine residue from S-benzyl-cysteinylglycine to produce S-benzyl-L-cysteine.
-
N-Acetyltransferase (NAT): In the final step, the cysteine conjugate is N-acetylated by a microsomal N-acetyltransferase (NAT) to form this compound (S-BMA).[11] This final product is then excreted in the urine.
Quantitative Data
Enzyme Kinetics
| Enzyme | Substrate | Isoform(s) | Km | Vmax/kcat | Source |
| Cytochrome P450 | Toluene | CYP2E1 | Data not readily available | Data not readily available | [2][3] |
| CYP2B6 | Data not readily available | Data not readily available | [2][3] | ||
| Alcohol Dehydrogenase | Benzyl Alcohol | Yeast ADH | Variable depending on specific enzyme and conditions | Variable depending on specific enzyme and conditions | [4] |
| Yokenella sp. ABADH | 192.4 mM | 41.7% of activity with crotyl alcohol | [12] | ||
| Aldehyde Dehydrogenase | Benzaldehyde | Human ALDH-2 | Tight-binding, slow-turnover substrate | 5-100 times lower than for acetaldehyde | [5] |
| Human ALDH9A1 | Substrate | Data not readily available | [13] | ||
| Glutathione S-Transferase | Benzylating agent | Multiple | Data not readily available for specific toluene intermediate | Data not readily available for specific toluene intermediate | [8][14] |
| Gamma-Glutamyl Transpeptidase | S-benzylglutathione | Not specified | Comparable to other γ-glutamyl substrates | Data not readily available | [15][16] |
| N-Acetyltransferase | S-benzyl-L-cysteine | Rat kidney microsomal | Efficiency increases with lipophilicity (benzyl > propyl > ethyl) | Data not readily available | [11] |
Note: The kinetic parameters for many of these enzymes are highly dependent on the specific isoform, species, and experimental conditions. The data presented here is indicative and may not be directly comparable across studies.
Urinary Concentrations of this compound (S-BMA)
S-BMA is a reliable biomarker for toluene exposure, with urinary concentrations correlating with the intensity of exposure.
| Toluene Exposure Level (ppm) | Mean/Median Urinary S-BMA Concentration (µg/L or µg/g creatinine) | Population | Source |
| ~10 | Measurable increase in urinary S-BMA | Workers | [17][18] |
| 13 (Geometric Mean) | Correlated closely with air toluene levels (r=0.7) | Workers | [17][18] |
| 15 | Can separate exposed from non-exposed individuals | Workers | [17][18] |
| < 1 (non-exposed) | Below detection limit (0.2 µg/L) | Control Subjects | [19] |
| Non-smokers (general pop.) | 8.2 µg/L (median) | General Population | [18] |
| Smokers (general pop.) | 11.5 µg/L (median) | General Population | [18] |
| Urban area | 10.5 µg/L (median) | General Population | [20] |
| Sub-rural area | 4.3 µg/L (median) | General Population | [20] |
Experimental Protocols
The quantification of this compound in urine is typically performed using chromatographic methods coupled with mass spectrometry.
Analysis of this compound in Urine by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Take a 1 mL aliquot of urine and spike with an internal standard (e.g., deuterated S-BMA).
-
Dilute the sample with nanopure water (e.g., 1:1 ratio).
-
Condition an SPE column (e.g., Isolute SAX 500 mg/3 mL) according to the manufacturer's instructions.
-
Load the diluted urine sample onto the SPE column.
-
Wash the column with appropriate solvents to remove interfering substances.
-
Elute the S-BMA and internal standard from the column using a suitable elution solvent (e.g., methanol with 0.5% (v/v) acetic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 125 mm x 4 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.5% (v/v) aqueous acetic acid) and an organic solvent (e.g., methanol with 0.5% (v/v) acetic acid).
-
Flow Rate: Typically 0.40 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 50 °C).
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both S-BMA and the internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations and determine the concentration of S-BMA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Metabolic Pathway of Toluene to this compound
References
- 1. Toluene toxicity - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Toluene metabolism by cDNA-expressed human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]
- 11. Cysteine S-conjugate N-acetyltransferase from rat kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002, an Organism Potentially Useful for the Synthesis of α,β-Unsaturated Alcohols from Allylic Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A kinetic study of gamma-glutamyltransferase (GGT)-mediated S-nitrosoglutathione catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urinary benzylmercapturic acid as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scholarena.com [scholarena.com]
An In-depth Technical Guide to the Synthesis and Characterization of S-Benzyl-N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of S-Benzyl-N-acetylcysteine (SBAC), a derivative of the widely used antioxidant and mucolytic agent, N-acetylcysteine (NAC). SBAC serves as a valuable building block in medicinal chemistry and a key metabolite in toxicological studies. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents key analytical data in a structured format to support research and development activities.
Synthesis of this compound
The synthesis of this compound is typically achieved through the S-alkylation of N-acetylcysteine with a suitable benzylating agent, such as benzyl bromide, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of N-acetylcysteine attacks the electrophilic benzylic carbon of benzyl bromide.
Synthesis Workflow
Experimental Protocol
This protocol is based on established methods for the S-alkylation of cysteine derivatives.
Materials:
-
N-Acetyl-L-cysteine (NAC)
-
Benzyl bromide
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Distilled water
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-acetyl-L-cysteine (1 equivalent) in absolute ethanol.
-
Deprotonation: To the stirred solution, add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate anion.
-
S-Alkylation: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with 1M HCl to a pH of approximately 6-7.
-
Isolation of Crude Product: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product and sodium bromide.
-
Purification:
-
Triturate the crude residue with diethyl ether to remove any unreacted benzyl bromide.
-
Recrystallize the solid product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
Characterization Workflow
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃S |
| Molecular Weight | 253.32 g/mol [1] |
| Melting Point | 163 °C[2] |
| Appearance | White to off-white crystalline powder |
Spectroscopic Data
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | COOH | |
| ~8.2 | d | 1H | NH | |
| 7.2-7.4 | m | 5H | Ar-H | |
| ~4.4 | m | 1H | α-CH | |
| 3.75 | s | 2H | S-CH₂-Ar | |
| 2.8-3.0 | m | 2H | β-CH₂ | |
| 1.85 | s | 3H | COCH₃ |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Assignment |
| ~172.5 | COOH | |
| ~169.5 | C=O (amide) | |
| ~138.0 | Ar-C (quaternary) | |
| ~129.0 | Ar-CH | |
| ~128.5 | Ar-CH | |
| ~127.0 | Ar-CH | |
| ~52.0 | α-CH | |
| ~35.5 | S-CH₂-Ar | |
| ~33.0 | β-CH₂ | |
| ~22.5 | COCH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3400 | N-H stretch | Amide |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| 1450, 1495 | C=C stretch | Aromatic ring |
| ~690, ~740 | C-H bend | Aromatic ring (monosubstituted) |
2.3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Proposed Fragment |
| 254 | [M+H]⁺ |
| 208 | [M+H - H₂O - CO]⁺ |
| 162 | [M+H - C₇H₇S]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive characterization of this compound. The detailed experimental protocol, coupled with the tabulated and visualized analytical data, offers a valuable resource for researchers in medicinal chemistry, drug metabolism, and toxicology. Adherence to these methodologies will ensure the reliable preparation and verification of this compound for its various scientific applications.
References
The Toxicological Significance of S-Benzyl-N-acetylcysteine: A Biomarker of Toluene Exposure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Benzyl-N-acetylcysteine (SBAC) is a minor metabolite of the widely used industrial solvent, toluene. While direct toxicological data on SBAC is limited, its significance lies in its utility as a specific and reliable biomarker for monitoring occupational and environmental exposure to toluene. This technical guide provides a comprehensive overview of the toxicological relevance of SBAC, focusing on its metabolic pathway, its role as a biomarker, and the toxicological profile of its parent compound, toluene. The guide also presents available data on the cytotoxicity of a structurally related compound, N-acetyl-S-(benzyl)-L-cysteine (NAC-BITC), to offer insights into the potential biological activity of SBAC. Detailed experimental protocols for the detection of SBAC in urine are provided, alongside a discussion of its advantages over traditional biomarkers of toluene exposure.
Introduction
Toluene is a volatile organic compound extensively used in various industries, including the manufacturing of paints, lacquers, adhesives, and rubber.[1] Human exposure to toluene can occur through inhalation, ingestion, or dermal contact, leading to a range of adverse health effects, primarily targeting the central nervous system (CNS).[2][3] Chronic exposure has been associated with neurotoxicity, as well as potential liver and kidney damage.[2] Given the widespread use of toluene, accurate monitoring of human exposure is crucial for occupational health and safety.
This compound (SBAC), also known as S-benzylmercapturic acid (BMA), is a product of the glutathione conjugation pathway, a minor route for toluene metabolism.[1] Its presence in urine is a direct indicator of toluene uptake.[4] This guide delves into the toxicological significance of SBAC, not as a direct toxicant based on current knowledge, but as a critical tool for assessing the risk associated with toluene exposure.
Metabolism of Toluene to this compound
The primary metabolic pathway for toluene involves oxidation of the methyl group by cytochrome P450 enzymes (predominantly CYP2E1) to form benzyl alcohol.[3][5] This is further oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid, the major urinary metabolite of toluene.[3]
A smaller fraction of toluene is metabolized via the glutathione S-transferase (GST) pathway. In this pathway, toluene is oxidized to benzyl alcohol, which can then be conjugated with glutathione (GSH). This conjugate is subsequently metabolized to this compound (SBAC) and excreted in the urine.[1] This metabolic route is significant because it directly reflects the body's detoxification process for the reactive intermediates of toluene.
Toxicological Data
Toxicology of Toluene
The toxicity of toluene is well-documented and primarily affects the central nervous system. Acute exposure can lead to dizziness, euphoria, hallucinations, and in severe cases, coma and death.[2][3] Chronic exposure is associated with neurotoxicity, including cognitive impairment and cerebellar ataxia.[3] While toluene is not classified as a human carcinogen, it is considered a possible reproductive toxin.[2]
Table 1: Summary of Toluene Toxicity
| Endpoint | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Intraperitoneal | 1.64 g/kg | [6][7] |
| LC50 (14-15 weeks) | Male Rat | Inhalation (6.5h/day, 5d/wk) | 3,000 ppm (80% mortality) | [8] |
| LC50 (14-15 weeks) | Female Mouse | Inhalation (6.5h/day, 5d/wk) | 3,000 ppm (100% mortality) | [8] |
Cytotoxicity of a Structurally Related Compound
A study on the effects of benzyl isothiocyanate (BITC) and its N-acetylcysteine conjugate (NAC-BITC) on Hepa1c1c7 murine hepatoma cells provides some insight into the potential cytotoxicity of benzyl-substituted NAC compounds.
Table 2: Cytotoxicity of Benzyl Isothiocyanate (BITC) and its N-Acetylcysteine Conjugate (NAC-BITC) on Hepa1c1c7 Cells
| Compound | Concentration (µM) | Inhibition of Cell Growth (%) |
| BITC | 0.1 | 4.5 |
| 10 | 57.2 | |
| NAC-BITC | 0.5 | 13.6 |
| 10 | 47.4 | |
| [9] |
These data indicate that a benzyl-substituted N-acetylcysteine conjugate can inhibit the growth of liver cells in a dose-dependent manner. However, it is important to note that this is a different compound from SBAC, and direct extrapolation of toxicity is not possible.
This compound as a Biomarker of Toluene Exposure
The most significant toxicological role of SBAC is its use as a biomarker. Several studies have demonstrated a strong correlation between the concentration of SBAC in urine and the level of toluene exposure.[1][4][10]
Table 3: Urinary this compound Concentrations in Toluene-Exposed Individuals
| Population | Number of Subjects | Toluene Exposure Level | Urinary SBAC Concentration | Reference |
| Printing Workers & Sniffers | 26 | Exposed | 0.02 - 43.29 mg/L | [4] |
| Toluene Sniffers | 30 | Exposed | 0.11 - 47.13 mg/L | [11] |
| Occupationally Exposed Workers | 18 | 2.9 - 70.3 ppm (median 15.7 ppm) | median 16.0 µg/g creatinine | [1] |
| Non-exposed Controls | 40 | Not exposed | Not determined | [4] |
| Non-exposed Controls | 60 | Not exposed | Not detected | [11] |
| Non-exposed Controls | 87 | Not exposed | < 10 µg/g creatinine | [1] |
The advantages of using SBAC as a biomarker over traditional markers like hippuric acid or o-cresol include:
-
High Specificity: SBAC is not found in the urine of unexposed individuals, making it a highly specific marker for toluene exposure.[4][10][11]
-
Good Correlation with Exposure: Urinary SBAC levels show a strong correlation with the intensity of toluene exposure.[1][10]
-
Superiority at Low Exposure Levels: SBAC is considered a more sensitive and superior marker for detecting low levels of occupational exposure to toluene compared to hippuric acid and o-cresol.[10]
Experimental Protocols
Determination of this compound in Urine by Gas Chromatography/Mass Spectrometry (GC/MS)
This protocol is adapted from the method described by Takahashi et al. (1994).[4]
Objective: To quantify the concentration of SBAC in human urine.
Materials:
-
Urine sample (10 mL)
-
Chloroform
-
1M Sodium Bicarbonate (NaHCO3)
-
Ethyl acetate
-
Deuterium-labeled SBAC (internal standard)
-
Gas chromatograph coupled with a mass spectrometer (GC/MS)
Procedure:
-
Extraction:
-
To 10 mL of urine, add a known amount of deuterium-labeled SBAC as an internal standard.
-
Extract the sample with chloroform.
-
Back-extract the chloroform layer with 1M sodium bicarbonate.
-
-
Acidification and Re-extraction:
-
Acidify the sodium bicarbonate layer.
-
Re-extract the acidified aqueous layer with ethyl acetate.
-
-
Derivatization (if necessary for GC analysis):
-
The ethyl acetate extract can be evaporated and the residue derivatized to its methyl ester for better chromatographic properties.
-
-
GC/MS Analysis:
-
Inject the final extract into the GC/MS system.
-
Use selected ion monitoring (SIM) to quantify SBAC and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of SBAC.
-
Determine the concentration of SBAC in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Conclusion
The toxicological significance of this compound is primarily indirect, stemming from its role as a highly specific and sensitive biomarker of toluene exposure. While direct toxicity data for SBAC is lacking, its formation represents a minor but important metabolic pathway for the detoxification of toluene. The analysis of urinary SBAC provides a valuable tool for assessing occupational and environmental exposure to this prevalent solvent, thereby aiding in the prevention of toluene-induced toxicity. Further research is warranted to elucidate the direct biological effects and potential toxicity of SBAC itself. The available data on a structurally similar compound suggests that benzyl-substituted NAC derivatives may possess cytotoxic properties, a finding that merits further investigation in the context of SBAC. Drug development professionals should be aware of SBAC's role as a metabolite and biomarker, particularly when evaluating compounds with a toluene-like chemical structure or when conducting studies in environments where toluene exposure is a possibility.
References
- 1. [Significance of urinary concentrations of this compound (S-BMA) in subjects exposed to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gov.uk [gov.uk]
- 3. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toluene toxicity - Wikipedia [en.wikipedia.org]
- 6. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 7. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 8. HEALTH EFFECTS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of Benzyl Isothiocyanate and Its N-Acetylcysteine Conjugate on Induction of Detoxification Enzymes in Hepa1c1c7 Mouse Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and measurement of this compound in urine of toluene sniffers using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the S-Benzyl-N-acetylcysteine and Glutathione Conjugation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S-Benzyl-N-acetylcysteine (SBAC) and glutathione (GSH) conjugation pathway, a critical route for the detoxification of xenobiotics. The guide details the enzymatic cascade, regulatory mechanisms, and methods for its investigation, with a specific focus on the formation of SBAC as a biomarker for toluene exposure.
Introduction to the Glutathione Conjugation Pathway (Mercapturic Acid Pathway)
The glutathione conjugation pathway, also known as the mercapturic acid pathway, is a major Phase II detoxification mechanism in the body.[1] This pathway is responsible for the biotransformation of a wide array of electrophilic xenobiotics and endogenous compounds into more water-soluble, less toxic metabolites that can be readily excreted.[2][3] The end products of this pathway are N-acetyl-L-cysteine S-conjugates, commonly referred to as mercapturic acids.[2][4]
This compound (SBAC) is a specific mercapturic acid formed from the metabolism of toluene, a widely used industrial solvent.[5][6] The presence and concentration of SBAC in urine serve as a reliable biomarker for assessing occupational and environmental exposure to toluene.[5][6][7]
The Enzymatic Cascade of Glutathione Conjugation
The conversion of a xenobiotic, such as toluene's electrophilic metabolite, into a mercapturic acid involves a four-step enzymatic process:
Step 1: Glutathione Conjugation
The initial and rate-limiting step is the conjugation of the electrophilic compound with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[1] The nucleophilic thiol group (-SH) of the cysteine residue in glutathione attacks the electrophilic center of the xenobiotic, forming a glutathione S-conjugate.
Step 2: Removal of Glutamate
The resulting glutathione S-conjugate is then acted upon by the enzyme γ-glutamyltransferase (GGT), which is typically located on the outer surface of the cell membrane. GGT cleaves the γ-glutamyl bond, removing the glutamate residue and forming a cysteinyl-glycine S-conjugate.
Step 3: Removal of Glycine
Next, a dipeptidase, also known as cysteinylglycinase, hydrolyzes the peptide bond between cysteine and glycine, releasing the glycine residue. This step yields a cysteine S-conjugate.
Step 4: N-Acetylation
In the final step, the cysteine S-conjugate is N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase (NAT), utilizing acetyl-CoA as the acetyl donor.[8] This reaction forms the final, excretable mercapturic acid, such as this compound.[8][9]
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in the Glutathione Conjugation Pathway
| Enzyme | Substrate | K_m_ | V_max_ | Source |
| Bovine Erythrocyte GST | 1-chloro-2,4-dinitrobenzene (CDNB) | 0.7447 ± 0.0007 mM | 402.63 ± 4.99 EU/mg protein | [10] |
| Bovine Erythrocyte GST | Glutathione (GSH) | 0.3257 ± 0.0012 mM | 88.00 ± 2.30 EU/mg protein | [10] |
| Human Microsomal GST | 1-chloro-2,4-dinitrobenzene (CDNB) | ~100 µM | 40-60 µmol/min per mg | [11] |
| Human Microsomal GST | Glutathione (GSH) | ~100 µM | 40-60 µmol/min per mg | [11] |
| Pig Kidney Cysteine S-conjugate N-acetyltransferase | Various nephrotoxic cysteine S-conjugates | ~0.1–0.3 mM | Varied | [12] |
| Human Serum GGT | γ-glutamyl-p-nitroanilide | 0.12 mmol/L (apparent) | - | [13] |
Table 2: Urinary this compound (SBAC) Levels in Relation to Toluene Exposure
| Exposure Group | Toluene in Air (ppm) | Urinary SBAC (mg/L or µg/g creatinine) | Source |
| Printing Workers & Sniffers (n=26) | Not specified | 0.02 - 43.29 mg/L | [7] |
| Unexposed Controls (n=40) | Not applicable | Not detected | [7] |
| Occupationally Exposed Workers (n=18) | 2.9 - 70.3 (median 15.7) | 16.0 µg/g creatinine (median) | [5] |
| Unexposed Controls (n=87) | Not applicable | < 10 µg/g creatinine | [5] |
| Occupationally Exposed Workers (n=46) | 13 (GM), 86 (max) | Correlated with air levels (r=0.7) | [6] |
Table 3: Occupational Exposure Limits for Toluene
| Organization | Limit Type | Value | Source |
| OSHA | PEL (8-hr TWA) | 200 ppm | [14][15] |
| OSHA | Ceiling | 300 ppm | [14][15] |
| OSHA | Peak (10-min) | 500 ppm | [14][15] |
| NIOSH | REL (10-hr TWA) | 100 ppm | [14][15][16] |
| NIOSH | STEL (15-min) | 150 ppm | [14][15][16] |
| ACGIH | TLV (8-hr TWA) | 20 ppm | [14][16] |
Experimental Protocols
Glutathione S-Transferase (GST) Activity Assay
This protocol is based on the widely used method employing 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
-
Phosphate buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) solution (100 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)
-
Sample containing GST (e.g., cell lysate, tissue homogenate)
Procedure:
-
Prepare Assay Cocktail: For each reaction, prepare 1 mL of assay cocktail by mixing 980 µL of phosphate buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB. Mix well.
-
Blank Preparation: To a cuvette, add 900 µL of the assay cocktail and 100 µL of the sample buffer (without enzyme).
-
Sample Preparation: To a separate cuvette, add 900 µL of the assay cocktail and 100 µL of the sample containing GST.
-
Measurement: Place the blank cuvette in the spectrophotometer and zero the instrument at 340 nm.
-
Initiate Reaction: Add the sample to the assay cocktail in the sample cuvette, mix quickly by inversion, and immediately start monitoring the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
Calculation: Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. The GST activity can be calculated using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹cm⁻¹).
Determination of this compound (SBAC) in Urine by HPLC-MS/MS
This is a generalized protocol for the sensitive and specific quantification of SBAC in urine samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase HPLC column
-
Urine samples
-
Internal standard (e.g., deuterated SBAC)
-
Methanol, acetonitrile, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
Spike a known amount of the internal standard into each urine sample.
-
(Optional) Perform solid-phase extraction for sample cleanup and concentration. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute SBAC.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Select the precursor ion for SBAC (e.g., m/z 282.1) and a specific product ion (e.g., m/z 153.0).
-
-
Quantification:
-
Generate a calibration curve using standard solutions of SBAC of known concentrations.
-
Calculate the concentration of SBAC in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Regulatory Mechanisms: The Keap1-Nrf2 Signaling Pathway
The expression of many enzymes involved in the glutathione conjugation pathway, particularly GSTs, is regulated by the Keap1-Nrf2 signaling pathway.[2][4][17][18][19] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[2][4][17][18][19]
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[2][18][19]
Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2][18] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[2][18] This binding initiates the transcription of a battery of cytoprotective genes, including:
-
Glutathione S-transferases (GSTs): Enhancing the capacity for xenobiotic conjugation.
-
Enzymes for Glutathione Synthesis: Including glutamate-cysteine ligase (GCL) and glutathione synthetase (GS), thereby increasing the intracellular pool of GSH.[17]
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): Another important Phase II detoxification enzyme.
Mandatory Visualizations
Caption: The Glutathione Conjugation (Mercapturic Acid) Pathway.
Caption: Experimental Workflow for a GST Activity Assay.
Caption: The Keap1-Nrf2 Signaling Pathway for Antioxidant Response.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. Molecular mechanisms of Nrf2-mediated antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Significance of urinary concentrations of this compound (S-BMA) in subjects exposed to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine S-conjugate N-acetyltransferase from rat kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteine S-conjugate N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of some kinetic and characteristic properties of glutathione S-transferase from bovine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. estudogeral.uc.pt [estudogeral.uc.pt]
- 12. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. nj.gov [nj.gov]
- 15. osha.gov [osha.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
The Biomarker of Choice: A Technical Guide to S-Benzyl-N-acetylcysteine (S-BMA) Urinary Excretion Following Toluene Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-benzyl-N-acetylcysteine (S-BMA) as a specific and sensitive biomarker for monitoring human exposure to toluene. Toluene, a widely used industrial solvent and a common environmental pollutant, undergoes metabolism to various compounds, with the formation of S-BMA representing a key minor pathway that is highly specific to toluene exposure. This document details the metabolic pathway, experimental protocols for quantification, and a summary of quantitative data from various studies, offering a critical resource for researchers in toxicology, occupational health, and drug development.
Introduction
Toluene is metabolized in the body through several pathways. The major route involves the oxidation of the methyl group by cytochrome P450 enzymes to form benzyl alcohol, which is further oxidized to benzoic acid and then conjugated with glycine to form hippuric acid.[1][2] A smaller fraction of benzyl alcohol is conjugated with glutathione, a critical step in the formation of mercapturic acids.[1][2] This pathway leads to the production of this compound (S-BMA), which is then excreted in the urine.[1][3] The measurement of urinary S-BMA has emerged as a superior biomarker for low-level toluene exposure compared to traditional markers like hippuric acid and o-cresol, due to its high specificity and sensitivity.[3][4][5]
Metabolic Pathway of Toluene to S-BMA
The biotransformation of toluene to S-BMA is a multi-step process involving enzymatic reactions in the liver. The pathway underscores the specificity of S-BMA as a biomarker for toluene exposure.
Quantitative Data on S-BMA Urinary Excretion
The following tables summarize quantitative data from various studies on urinary S-BMA levels in different populations exposed to toluene.
Table 1: S-BMA Levels in Occupationally Exposed Workers
| Study Population | Toluene Exposure (ppm, GM) | S-BMA in Urine (µg/g creatinine, median) | S-BMA in Urine (µg/L) | Correlation with Air Toluene (r) | Reference |
| 46 Male Factory Workers | 13 (max 86) | - | - | 0.7 | [6] |
| 18 Workers | 15.7 (range 2.9-70.3) | 16.0 | - | - | [1] |
| 122 Printers | - | - | - | 0.7 | [4][5] |
| 6 Printing Workers | - | - | 0.02-43.29 mg/L | - | [7] |
| Adhesive Tape Workers | - | 32.1 µg/g | 37.8 µg/L | - | [8] |
Table 2: S-BMA Levels in the General Population and Non-Exposed Controls
| Study Population | S-BMA in Urine (µg/L, median) | S-BMA in Urine (µg/g creatinine, median) | Notes | Reference |
| 30 Non-Exposed Subjects | - | - | Below detection limit of 0.2 µg/L | [4][5] |
| 40 Non-Exposed Subjects | Not Detected | - | - | [7] |
| 87 Non-Exposed Subjects | - | <10 | In both smokers and non-smokers | [1] |
| 15 Non-Smokers | 8.2 | - | Range: 1.6-77.4 µg/L | [3] |
| 15 Smokers | 11.5 | - | Range: 0.9-51.2 µg/L | [3] |
| 220 Kinshasa Residents (Urban) | 10.5 | - | Range: 0.3-97.1 µg/L | [9] |
| 50 Kinshasa Residents (Sub-rural) | 4.3 | - | Range: 0.3-51.9 µg/L | [9] |
Experimental Protocols
Accurate quantification of urinary S-BMA requires robust and validated analytical methods. The following sections detail typical experimental protocols for sample collection, preparation, and analysis.
Sample Collection and Storage
-
Urine Collection: End-of-shift urine samples are typically collected to reflect the exposure during the workday.[1][6]
-
Storage: Samples are collected in sterile containers and should be frozen at -20°C or lower until analysis to ensure the stability of the analyte.[8]
Analytical Methodologies
Several analytical techniques have been developed for the determination of S-BMA in urine, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most sensitive and specific method.
4.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the preferred method for its high sensitivity and specificity.[3]
-
Sample Preparation:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium acetate.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[8]
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both S-BMA and its internal standard.
-
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization of the analyte to increase its volatility.
-
Sample Preparation:
-
Urine samples (e.g., 10 mL) are subjected to liquid-liquid extraction with a solvent like chloroform, followed by back-extraction into a basic solution (e.g., 1M sodium bicarbonate).[7][10]
-
After acidification, the S-BMA is re-extracted into an organic solvent such as ethyl acetate.[7][10]
-
The extracted S-BMA is then derivatized to its methyl ester.[10]
-
-
GC Separation and MS Detection: The derivatized sample is injected into the GC-MS system for separation and detection.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the determination of urinary S-BMA from sample collection to data analysis.
Conclusion
This compound has been established as a reliable and specific biomarker for assessing human exposure to toluene, particularly at low environmental and occupational levels.[3][4][5] Its quantification in urine, primarily through LC-MS/MS, provides a sensitive measure of toluene uptake from all routes of exposure. This technical guide summarizes the foundational knowledge on the metabolism of toluene to S-BMA, presents key quantitative data, and details the experimental protocols necessary for its accurate measurement. The information provided herein is intended to support researchers, scientists, and drug development professionals in the application of S-BMA as a critical tool in toxicology studies and human health risk assessment.
References
- 1. [Significance of urinary concentrations of this compound (S-BMA) in subjects exposed to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toluene: correlation between occupational exposure limits and biological exposure indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urinary benzylmercapturic acid as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scholarena.com [scholarena.com]
- 10. Detection and measurement of this compound in urine of toluene sniffers using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Benzyl-N-acetylcysteine: A Comprehensive Technical Guide on its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of S-Benzyl-N-acetylcysteine. The information is curated to support research, development, and analytical activities involving this compound. Where experimental data for this compound is limited, relevant data from its parent compound, N-acetylcysteine (NAC), is provided for comparative purposes, alongside theoretical considerations for its stability.
Chemical and Physical Properties
This compound is a derivative of the well-known antioxidant N-acetylcysteine, where the thiol hydrogen is replaced by a benzyl group. This substitution significantly alters its physicochemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | 2-acetamido-3-(benzylthio)propanoic acid | [1] |
| Synonyms | S-Benzylmercapturic acid, SBNAC | [2] |
| Molecular Formula | C₁₂H₁₅NO₃S | [1] |
| Molecular Weight | 253.32 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | Data not available. For comparison, the related N-Cbz-S-benzyl-L-cysteine has a melting point of 86-95 °C.[] N-acetylcysteine has a melting point of 108–109.3 °C.[4][5] | |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol.[6] To enhance solubility, heating to 37°C and sonication may be employed.[7] | Quantitative data not available. |
| Storage | Sealed in a dry place at room temperature.[6] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[7] |
Table 2: Comparative Properties of N-acetylcysteine (NAC)
| Property | Value | Source/Notes |
| pKa (Thiol group) | 9.5 at 30 °C | [8] |
| pKa (Carboxyl group) | 3.24 - 3.31 | [9] |
| Solubility | Soluble in water and alcohol.[10] |
Stability Profile
The stability of this compound has not been extensively reported. However, insights can be drawn from the known stability of N-acetylcysteine and the chemical nature of the S-benzyl group. The primary degradation pathway for NAC is oxidation of the free thiol group to form the dimer N,N'-diacetyl-L-cystine.[6] This pathway is blocked in this compound due to the absence of a free thiol.
Predicted Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible under forced conditions:
-
Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone. This is a common degradation pathway for thioethers.
-
Hydrolysis: The amide bond can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of S-benzylcysteine and acetic acid.
-
Cleavage of the S-benzyl bond: While generally stable to acid, the S-benzyl bond could potentially be cleaved under harsh conditions.[11][12] Studies on the degradation of benzyl alcohol, a potential breakdown product, show it metabolizes to benzaldehyde and then benzoic acid.[13]
Stability of N-acetylcysteine (for reference)
Forced degradation studies on NAC have demonstrated its susceptibility to various stress conditions.[6][14]
Table 3: Summary of N-acetylcysteine Forced Degradation Studies
| Stress Condition | Observations | Degradation Products |
| Acidic (0.5 M HCl) | ~15% degradation | N,N'-diacetyl-L-cystine and others |
| Alkaline (0.1 M NaOH) | ~23% degradation | Multiple degradation products |
| Oxidative (0.3% H₂O₂) | ~6% degradation | N,N'-diacetyl-L-cystine |
| Thermal (80°C) | ~24% degradation | Multiple degradation products |
| Photolytic (Sunlight) | ~3% degradation | N,N'-diacetyl-L-cystine |
Experimental Protocols
Proposed Stability-Indicating HPLC Method (Adaptable for this compound)
This protocol is based on established methods for N-acetylcysteine and would require optimization and validation for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Sample Preparation: Samples should be dissolved in a suitable solvent, potentially with the addition of a reducing agent like DTT or TCEP if analyzing for related substances with free thiols.[15]
Forced Degradation Study Protocol (General)
To assess the intrinsic stability of this compound, a forced degradation study should be performed according to ICH guidelines.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
Samples from each condition should be analyzed by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
Biological Activity and Signaling Pathways
This compound is primarily known as a biomarker for toluene exposure, formed through the mercapturic acid pathway.[14] While direct studies on its signaling effects are limited, research on N-acetylcysteine and its analogs provides strong evidence for their interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.
Metabolic Pathway of Toluene to this compound
Toluene undergoes metabolism in the body, with a minor fraction being conjugated with glutathione. This conjugate is further processed to yield this compound, which is then excreted in the urine.
References
- 1. This compound | C13H17NO3S | CID 563350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-ACETYL-S-BENZYL-L-CYSTEINE CAS#: 19542-77-9 [m.chemicalbook.com]
- 7. glpbio.com [glpbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A procedure for the analysis of this compound and S-(o-methylbenzyl)-N-acetylcysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Significance of urinary concentrations of this compound (S-BMA) in subjects exposed to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s10901.pcdn.co [s10901.pcdn.co]
S-Benzyl-N-acetylcysteine Adducts in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Benzyl-N-acetylcysteine (B-NAC), also known as S-benzylmercapturic acid (SBMA), is a key metabolite formed in biological systems following exposure to toluene, a widely used industrial solvent and a component of various consumer products. This adduct is the final product of a detoxification pathway involving conjugation with glutathione. The quantification of B-NAC in biological matrices, particularly urine, serves as a highly specific and sensitive biomarker for assessing human exposure to toluene. This technical guide provides a comprehensive overview of the formation, biological significance, and analytical methodologies for this compound adducts.
Formation of this compound Adducts
The formation of B-NAC is a multi-step metabolic process primarily occurring in the liver. It represents a minor but highly specific pathway for toluene detoxification.
-
Oxidation of Toluene: Toluene is first metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP2E1, with contributions from CYP1A2, CYP2B6, and CYP2C8.[1][2] This enzymatic reaction hydroxylates the methyl group of toluene to form benzyl alcohol.[3]
-
Glutathione Conjugation: Benzyl alcohol is then conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4][5] While the specific GST isozymes involved in benzyl alcohol conjugation are not extensively characterized, the GST superfamily is crucial for detoxifying a wide range of xenobiotics.[5][6][7]
-
Metabolism to Mercapturic Acid: The resulting S-benzyl-glutathione conjugate is further metabolized in the mercapturic acid pathway. This involves the sequential cleavage of the glutamate and glycine residues by enzymes such as γ-glutamyltransferase and dipeptidases, forming the cysteine conjugate. Finally, the cysteine conjugate is N-acetylated by N-acetyltransferase to yield this compound, which is then excreted in the urine.[8]
Biological Significance
The primary biological significance of B-NAC adducts lies in their utility as a biomarker of toluene exposure. Unlike other toluene metabolites such as hippuric acid and o-cresol, B-NAC is more specific and sensitive, especially at low exposure levels.[9][10]
Biomarker of Exposure: Numerous studies have demonstrated a strong correlation between the concentration of B-NAC in urine and the level of toluene exposure in occupational settings.[11] Its high specificity arises from the fact that it is a direct product of the detoxification of a toluene metabolite, with fewer confounding sources compared to other biomarkers.[9]
Detoxification Pathway: The formation of B-NAC is an integral part of the phase II detoxification process, which aims to increase the water solubility of xenobiotics and facilitate their excretion from the body.[4][5] This pathway helps to mitigate the potential toxicity of toluene and its metabolites.
Potential Biological Activities: While the biological activity of the B-NAC adduct itself is not well-documented, its parent molecule, N-acetylcysteine (NAC), is known to have numerous biological effects, including acting as an antioxidant and modulating inflammatory pathways.[12][13][14] Further research is needed to determine if the S-benzyl adduct retains or modifies any of these activities.
Data Presentation
Quantitative Data on Urinary this compound (SBMA)
| Population/Exposure Group | Toluene Exposure Level | Urinary SBMA Concentration (µg/L) | Urinary SBMA Concentration (µg/g creatinine) | Reference(s) |
| Non-Exposed/General Population | ||||
| Non-Smokers | Background | Median: 8.2 (Range: 1.6 - 77.4) | - | [11] |
| Smokers | Background + Smoking | Median: 11.5 (Range: 0.9 - 51.2) | - | [11] |
| Non-Smokers | Background | Geometric Mean: 2.1 | - | [15] |
| Smokers | Background + Smoking | Geometric Mean: 11.8 | - | [15] |
| Non-Exposed Controls | Not specified | Below Detection Limit (0.2 µg/L) | - | [9] |
| Occupationally Exposed | ||||
| Printing Workers | Geometric Mean: 13 ppm | - | - | [10] |
| Adhesive Tape Manufacturing Workers | Not specified | Average: 37.8 | Average: 32.1 | [16] |
Comparison of Urinary Biomarkers for Toluene Exposure
| Biomarker | Correlation with Toluene Exposure (r-value) | Lowest Toluene Concentration for Detection | Notes | Reference(s) |
| S-Benzylmercapturic Acid (SBMA) | 0.7 | < 1 ppm | Highly specific, low background levels. | [9][17] |
| Hippuric Acid | 0.6 | ~25-50 ppm | High background levels from diet. | [9][17][18] |
| o-Cresol | 0.6 | ~2-3 ppm | Can be influenced by smoking. | [9][17][12] |
Experimental Protocols
Detailed Methodology for Urinary this compound Analysis by HPLC-MS/MS (Based on NIOSH Method 8326)[1][10][19][20][21]
This method allows for the simultaneous determination of S-benzylmercapturic acid (SBMA) and S-phenylmercapturic acid (SPMA) in urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw urine samples to room temperature and mix thoroughly.
-
Transfer 4.0 mL of urine into a screw-capped culture tube.
-
Add 0.5 mL of deionized water.
-
Spike with 0.5 mL of a 30 ng/mL solution of deuterated SBMA (d5-SBMA) as an internal standard.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol solution.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. HPLC-MS/MS Analysis
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 3.5 µm particle size, 150 mm x 3 mm.
-
Mobile Phase A: 5% acetonitrile / 95% water / 0.1% acetic acid.
-
Mobile Phase B: 75% acetonitrile / 25% water / 0.1% acetic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 8 µL.
-
Gradient Program:
-
0-10 min: 0 to 40% B
-
10-18 min: 40 to 100% B
-
18-20 min: Hold at 100% B
-
20-21 min: Increase flow to 0.4 mL/min
-
21-28 min: Hold at 100% B
-
28-30 min: Re-equilibrate to 0% B
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 80 V
-
Dwell Time: 200 msec
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
SBMA: m/z 252 -> 123
-
d5-SBMA: m/z 257 -> 128
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards in a blank urine matrix or a suitable substitute, ranging from approximately 0.5 to 50 ng/mL.
-
Process the calibration standards in the same manner as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of SBMA in the unknown samples from the calibration curve.
Mandatory Visualizations
References
- 1. Page:NIOSH Manual of Analytical Methods - 8326.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 2. Toluene - Occupational Exposure Limits | Occupational Safety and Health Administration [osha.gov]
- 3. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]
- 6. Isozyme-specific glutathione-S-transferase inhibitors: design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. cdc.gov [cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Effects of Benzyl Isothiocyanate and Its N-Acetylcysteine Conjugate on Induction of Detoxification Enzymes in Hepa1c1c7 Mouse Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of S-phenylmercapturic acid by GC-MS and ELISA: a comparison of the two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mercapturic Acid Pathway: A Core Mechanism in Detoxification and Biomarker Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The mercapturic acid pathway represents a critical Phase II detoxification route for a vast array of reactive electrophilic compounds, both of xenobiotic and endogenous origin. This pathway culminates in the formation of N-acetyl-L-cysteine S-conjugates, known as mercapturic acids, which are readily excreted in urine.[1][2] Understanding the intricacies of this pathway is paramount for toxicologists, pharmacologists, and drug development professionals, as it governs the clearance and detoxification of numerous drugs and environmental toxins, and its metabolites serve as valuable biomarkers of exposure.
The Core Pathway: A Four-Step Enzymatic Cascade
The biotransformation of electrophilic compounds via the mercapturic acid pathway is a sequential process involving four key enzymatic steps that primarily occurs in the liver and kidneys.[3]
-
Glutathione Conjugation: The pathway is initiated by the conjugation of the electrophilic substrate with the endogenous antioxidant tripeptide, glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[4] The resulting glutathione S-conjugate is typically less reactive and more water-soluble than the parent compound.[5]
-
Gamma-Glutamyl Cleavage: The glutathione conjugate is then transported out of the cell where it undergoes cleavage of the γ-glutamyl residue by the enzyme γ-glutamyltransferase (GGT), which is often located on the cell surface.[6][7]
-
Glycinyl Cleavage: The resulting cysteinyl-glycine S-conjugate is further hydrolyzed by dipeptidases, which remove the glycine residue to form a cysteine S-conjugate.[8]
-
N-Acetylation: In the final step, the cysteine S-conjugate is N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase (NAT) to form the final product, a mercapturic acid (N-acetyl-L-cysteine S-conjugate).[9] These highly water-soluble and non-toxic compounds are then efficiently eliminated from the body, primarily through urinary excretion.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. LC-MS analyses of N-acetyl-p-benzoquinone imine-adducts of glutathione, cysteine, N-acetylcysteine, and albumin in a plasma sample: A case study from a patient with a rare acetaminophen-induced acute swelling rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Analysis of S-Benzyl-N-acetylcysteine in Urine by HPLC
Introduction
S-Benzyl-N-acetylcysteine (BANA) is a mercapturic acid derivative and a known metabolite of toluene. Its presence and quantification in urine serve as a biomarker for toluene exposure, which is of significant interest in occupational health and toxicology studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible analytical technique for the determination of BANA in biological matrices. This application note provides a detailed protocol for the analysis of this compound in human urine using a reversed-phase HPLC method. The described method is adapted from established protocols for the analysis of N-acetylcysteine (NAC) and its derivatives in biological fluids, ensuring a high degree of relevance and applicability.
Principle of the Method
The method involves the extraction of this compound from a urine matrix using solid-phase extraction (SPE) to remove interfering endogenous components. The extracted analyte is then separated and quantified by reversed-phase HPLC with UV detection. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. Detection is performed at a low UV wavelength where the analyte exhibits significant absorbance.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed to clean up the urine sample and concentrate the analyte.
Materials:
-
Urine samples
-
This compound standard
-
Methanol (HPLC grade)
-
Deionized water
-
0.1 M Phosphate buffer (pH 6.0)
-
SPE cartridges (C18, 500 mg, 3 mL)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter. Dilute 1 mL of the supernatant with 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Analyte Elution: Elute the this compound from the cartridge with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. The sample is now ready for HPLC analysis.
HPLC Analysis
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 20 mM Potassium dihydrogen phosphate buffer (pH 3.0) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 214 nm |
| Run Time | 15 minutes |
Calibration Standards:
Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
Data Presentation
Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8.5 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Recovery | 85 - 95% |
| Precision (%RSD) | < 5% |
Workflow Diagram
Caption: Experimental workflow for the analysis of this compound in urine.
Conclusion
The described solid-phase extraction and reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in urine. The method is suitable for researchers, scientists, and drug development professionals involved in toxicological studies and occupational exposure monitoring. The detailed protocol and performance characteristics presented herein should enable successful implementation in a laboratory setting.
Application Notes and Protocols for the Quantification of S-Benzyl-N-acetylcysteine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of S-Benzyl-N-acetylcysteine (S-BMA), a biomarker of toluene exposure, in biological matrices, particularly urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology encompasses sample preparation, derivatization, instrument parameters, and data analysis. The protocol is intended to provide a robust framework for researchers and professionals in drug development and occupational toxicology.
Introduction
This compound, a mercapturic acid, is a metabolite of toluene. Its quantification in biological fluids is a key indicator of exposure to this common industrial solvent. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of S-BMA. However, due to the low volatility and polar nature of S-BMA, a derivatization step is essential to convert the analyte into a form amenable to GC analysis. This protocol details a reliable method for the extraction, derivatization, and subsequent quantification of S-BMA by GC-MS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A C18 solid-phase extraction technique is recommended for the cleanup and concentration of this compound from urine samples, as it has been shown to provide good recovery and reduce interferences.[1]
Materials:
-
Urine samples (refrigerated or frozen)
-
Internal Standard (IS) solution (e.g., deuterated this compound, d5-S-BMA)
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Acetone (HPLC grade)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample to pellet any particulate matter.
-
To a 4.0 mL aliquot of the urine supernatant, add a known amount of the internal standard solution (e.g., 0.5 mL of 30 ng/mL d5-S-BMA).[2]
-
Condition the C18 SPE cartridge by passing 2 mL of acetone followed by 2 mL of deionized water.[2]
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove interfering hydrophilic compounds.[2]
-
Elute the S-BMA and the internal standard from the cartridge with 2 mL of acetone.
-
Evaporate the acetone eluate to dryness under a gentle stream of nitrogen.
-
The dried residue is now ready for derivatization.
Derivatization
To enhance volatility for GC-MS analysis, the carboxylic acid and potentially the N-acetyl and thiol functional groups of S-BMA must be derivatized. A common approach is esterification of the carboxylic acid group. This can be achieved using reagents like diazomethane or N,N-Dimethylformamide dimethyl acetal. For comprehensive derivatization, a silylation step may also be employed.
Materials:
-
Dried sample extract from the SPE procedure
-
Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or a methylating agent like diazomethane or N,N-Dimethylformamide dimethyl acetal)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Heating block or oven
Procedure (Example using BSTFA):
-
Reconstitute the dried sample extract in 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
The following are representative GC-MS parameters and may require optimization for specific instrumentation and laboratory conditions.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
GC Conditions:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 10°C/min to 200°C, hold for 2 minutes
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring (Example for a TMS derivative):
-
This compound (TMS derivative): Monitor for characteristic fragment ions. The exact m/z values will depend on the derivatization method used.
-
Internal Standard (e.g., d5-S-BMA derivative): Monitor for corresponding characteristic fragment ions.
Calibration and Quantification
Prepare a series of calibration standards by spiking blank urine with known concentrations of S-BMA. Process these standards alongside the unknown samples using the same extraction and derivatization procedures. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of S-BMA in the unknown samples can then be determined from this calibration curve.
Quantitative Data Summary
The following table summarizes representative validation data for the quantification of mercapturic acids using chromatographic methods. While this data is from an HPLC-MS/MS method, it provides a benchmark for the expected performance of a well-validated GC-MS method.[3]
| Parameter | S-benzylmercapturic acid (S-BMA) | S-phenylmercapturic acid (S-PMA) |
| Linear Range | 0.5 - 50 ng/mL | 0.5 - 50 ng/mL |
| Limit of Detection (LOD) | ~0.2 ng/mL | ~0.2 ng/mL |
| Precision (%RSD) | ≤ 5.3% | ≤ 5.3% |
| Accuracy (% Recovery) | 99 - 110% | 99 - 110% |
Visualizations
Caption: Experimental workflow for the GC-MS quantification of this compound.
Caption: Derivatization of this compound for GC-MS analysis.
References
- 1. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of S-Benzyl-N-acetylcysteine in Biological Matrices
These application notes provide detailed methodologies for the sample preparation and quantification of S-benzyl-N-acetylcysteine (SBAC) in biological matrices, primarily urine. The protocols are intended for researchers, scientists, and drug development professionals involved in toxicological and metabolomic studies.
Introduction
This compound (SBAC) is a mercapturic acid derivative and a known metabolite of toluene.[1][2] Its detection and quantification in biological fluids, such as urine, serve as a reliable biomarker for toluene exposure.[1][3] Accurate and robust analytical methods are crucial for assessing exposure levels in occupational and environmental health monitoring. This document outlines detailed protocols for the analysis of SBAC using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the quantitative data from the cited analytical methods for this compound.
| Parameter | GC-MS | HPLC | Reference(s) |
| Biological Matrix | Human Urine | Human Urine | [1][2][3] |
| Linearity Range | 0.01 - 3.0 mg/L | Not Specified | [1] |
| 0.05 - 3.0 mg/L | [3] | ||
| Correlation Coefficient (r) | 0.998 | Not Specified | [1] |
| 0.99 | [3] | ||
| Sensitivity | 0.5 ng/µL | 2 ng/µL | [2] |
| Internal Standard | Deuterium-labeled SBAC | Not Specified | [1] |
| S-phenethyl-N-acetylcysteine | [3] | ||
| Concentrations in Exposed Individuals | 0.02 - 43.29 mg/L | Not Specified | [1] |
| 0.11 - 47.13 mg/L | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by GC-MS
This protocol details a robust method for the analysis of SBAC in human urine using gas chromatography-mass spectrometry, which involves a liquid-liquid extraction followed by derivatization.
Materials and Reagents:
-
This compound (SBAC) standard
-
Deuterium-labeled SBAC or S-phenethyl-N-acetylcysteine (Internal Standard)
-
Chloroform
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl acetate
-
Diazomethane or other suitable methylating agent for derivatization
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Urine collection containers
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for metabolite analysis (e.g., DB-1 or equivalent)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Collection and Storage: Collect urine samples in appropriate containers. If not analyzed immediately, samples should be stored at -20°C or lower.
-
Internal Standard Spiking: To 10 mL of urine, add a known amount of the internal standard (deuterium-labeled SBAC or S-phenethyl-N-acetylcysteine).
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL of chloroform to the urine sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Discard the aqueous (upper) layer.
-
-
Back Extraction:
-
To the chloroform layer, add 5 mL of 1 M sodium bicarbonate solution.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the aqueous (upper) layer containing the SBAC.
-
-
Acidification and Re-extraction:
-
Acidify the collected aqueous layer to a pH of approximately 2-3 with hydrochloric acid.
-
Add 10 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the ethyl acetate (upper) layer.
-
-
Drying and Evaporation:
-
Pass the ethyl acetate extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol).
-
Add a methylating agent (e.g., diazomethane) to convert the carboxylic acid group of SBAC to its methyl ester. This step enhances volatility for GC analysis.[3]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The separation is typically performed on a capillary column with a temperature gradient program.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the SBAC-methyl ester and the internal standard.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound in Urine
This protocol provides a methodology for the analysis of SBAC in urine using HPLC with UV or fluorescence detection. This method may require a pre-column or post-column derivatization step to enhance sensitivity and selectivity, especially for fluorescence detection.
Materials and Reagents:
-
This compound (SBAC) standard
-
Internal Standard (e.g., a structurally similar mercapturic acid)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Derivatizing agent (e.g., N-(1-pyrenyl)maleimide for fluorescence detection)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or anion exchange)
-
Urine collection containers
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Collection and Storage: Follow the same procedure as for the GC-MS protocol.
-
Internal Standard Spiking: Add a known amount of the internal standard to the urine sample.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences (e.g., water or a low percentage of organic solvent).
-
Elute the SBAC and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase or a suitable solvent.
-
-
Derivatization (if using fluorescence detection):
-
If fluorescence detection is employed for higher sensitivity, a derivatization step is necessary. N-(1-pyrenyl)maleimide is a common derivatizing agent for thiols, resulting in a highly fluorescent product.[4] The reaction is typically carried out by incubating the extracted sample with the derivatizing reagent under specific pH and temperature conditions.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Perform the separation on a reversed-phase C18 column using an isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Detect the analytes using a UV detector at an appropriate wavelength (e.g., around 220 nm) or a fluorescence detector at the specific excitation and emission wavelengths of the derivatized SBAC.
-
Visualizations
Caption: Metabolic pathway of toluene to this compound.
Caption: GC-MS sample preparation workflow for SBAC in urine.
References
Application Notes and Protocols: S-Benzyl-N-acetylcysteine Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Benzyl-N-acetylcysteine (SBAC) is a mercapturic acid derivative and a key metabolite of toluene. Its presence and quantification in biological matrices, particularly urine, serve as a reliable biomarker for toluene exposure.[1][2] Toluene is an industrial solvent widely used in the production of paints, rubbers, and resins.[3] Monitoring SBAC levels is crucial for assessing occupational and environmental exposure to this volatile organic compound. This document provides detailed application notes and protocols for the analytical determination of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of the this compound analytical standard is fundamental for method development and accurate quantification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃S | PubChem |
| Molecular Weight | 253.32 g/mol | PubChem[2] |
| CAS Number | 19542-77-9 | Santa Cruz Biotechnology[4] |
| Appearance | White to off-white solid | Generic |
| Solubility | Slightly soluble in DMSO, Ethanol, Methanol | ChemicalBook[5] |
| Storage Temperature | 2°C - 8°C | Biosynth[6] |
Metabolic Pathway of Toluene to this compound
Toluene undergoes metabolism in the body, primarily through oxidation by cytochrome P450 enzymes. A minor but significant pathway involves conjugation with glutathione (GSH), leading to the formation of this compound, which is then excreted in the urine.[3][7]
Caption: Metabolic pathway of toluene to this compound.
Analytical Methods
The quantification of this compound is predominantly performed using chromatographic techniques coupled with sensitive detection methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the determination of SBAC in biological samples, particularly urine.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction) [1][2] a. To 10 mL of urine, add an internal standard (e.g., deuterium-labeled SBAC or S-phenethyl-N-acetylcysteine).[1][2] b. Extract the sample with 10 mL of chloroform. c. Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes. d. Transfer the organic layer to a new tube. e. Back-extract the organic layer with 5 mL of 1 M sodium bicarbonate solution. f. Vortex and centrifuge as in step c. g. Collect the aqueous (upper) layer and acidify to pH < 2 with concentrated HCl. h. Re-extract the acidified aqueous layer with 5 mL of ethyl acetate. i. Vortex and centrifuge as in step c. j. Transfer the ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization [1] a. To the dried extract, add 100 µL of a methylating agent (e.g., diazomethane in ether or BF₃-methanol). b. Incubate at 60°C for 10 minutes to form the methyl ester of SBAC. c. Evaporate the derivatizing agent under nitrogen. d. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Conditions (Illustrative)
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Initial: 100°C, hold for 1 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Interface Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined based on the mass spectrum of the derivatized SBAC and internal standard. |
| Parameter | Typical Value | Reference |
| Linearity Range | 0.01 to 3.0 mg/L | [2] |
| Correlation Coefficient (r) | > 0.99 | [1] |
| Sensitivity | 0.5 ng/µL of urine | [7] |
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV or fluorescence detection offers a robust alternative for the analysis of SBAC.
1. Sample Preparation
-
Sample preparation can follow the same liquid-liquid extraction procedure as described for GC-MS (Section 4.1.1), omitting the derivatization step. The final dried extract should be reconstituted in the mobile phase.
2. HPLC Conditions (Illustrative)
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M KH₂PO₄ with 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile). A typical starting condition could be 95:5 (aqueous:organic).[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection | UV at 214 nm[8] |
| Parameter | Typical Value | Reference |
| Linearity Range | 10 to 50 µg/mL | [8] |
| Correlation Coefficient (r) | > 0.999 | [8] |
| Limit of Detection (LOD) | 0.70 µg/mL | [8] |
| Limit of Quantification (LOQ) | 2.11 µg/mL | [8] |
| Precision (RSD) | < 2% | [8] |
| Accuracy (Recovery) | > 97% | [8] |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a biological matrix.
Caption: General workflow for SBAC analysis.
Quality Control and Best Practices
-
Certified Reference Material: Always use a certified analytical standard of this compound for the preparation of calibration standards and quality control samples.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d5) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[2]
-
Matrix-Matched Calibrators: To minimize matrix effects, prepare calibration standards in the same biological matrix as the unknown samples (e.g., blank urine).
-
Method Validation: A full method validation according to regulatory guidelines (e.g., ICH, FDA) should be performed to ensure the reliability of the analytical results. This includes assessing specificity, linearity, accuracy, precision, and stability.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete extraction, degradation of the analyte. | Optimize extraction solvent and pH. Ensure proper storage of samples. |
| Poor Peak Shape | Column contamination, inappropriate mobile phase. | Clean or replace the column. Optimize mobile phase composition and pH. |
| High Background Noise | Contaminated reagents or glassware, matrix interference. | Use high-purity solvents and reagents. Optimize sample cleanup procedures. |
| Inconsistent Results | Variability in sample preparation, instrument instability. | Ensure consistent execution of the protocol. Perform regular instrument maintenance and calibration. |
These application notes and protocols provide a comprehensive guide for the accurate and reliable quantification of this compound. Adherence to these guidelines will support robust analytical data generation in research, clinical, and drug development settings.
References
- 1. Detection and measurement of this compound in urine of toluene sniffers using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Significance of urinary concentrations of this compound (S-BMA) in subjects exposed to toluene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. A procedure for the analysis of this compound and S-(o-methylbenzyl)-N-acetylcysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Validated Assay for S-Benzyl-N-acetylcysteine
Introduction
S-Benzyl-N-acetylcysteine (BANA), a mercapturic acid, is a recognized biomarker for assessing human exposure to toluene.[1][2] Toluene is an aromatic hydrocarbon widely used in industrial applications, including in the production of paints, lacquers, and as a solvent. Monitoring BANA in biological matrices, such as urine, provides a reliable method for quantifying toluene uptake and assessing potential health risks associated with exposure.[1][2] These application notes provide a detailed protocol for a validated assay for the quantification of this compound in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle
This assay quantifies this compound in urine samples following a liquid-liquid extraction (LLE) sample preparation procedure. The extracted analyte is then separated from endogenous matrix components using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., S-Benzyl-d5-N-acetylcysteine), is used to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
This compound (analytical standard)
-
S-Benzyl-d5-N-acetylcysteine (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Control urine samples
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the internal standard stock solution in the same diluent to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike control urine with the appropriate working standard solutions to create a calibration curve and at least three levels of quality control samples (low, medium, and high).
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of urine sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to extract the analyte.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined empiricallyInternal Standard: To be determined empirically |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
Assay Validation Summary
The assay should be validated according to established guidelines for bioanalytical method validation. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | 0.998[2] |
| Calibration Range | Cover expected concentrations | 0.01 to 3.0 mg/L[2] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.9% to 8.5%[3] |
| Precision (%RSD) | < 15% (< 20% for LLOQ) | 8.7% to 13.4%[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 50 ng/mL[3] |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal ionization suppression/enhancement | < 15% |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Detection and measurement of this compound in urine of toluene sniffers using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S-Benzyl-N-acetylcysteine in Occupational Health Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Benzyl-N-acetylcysteine (B-NAC), also known as S-benzylmercapturic acid (S-BMA), is a specific and sensitive biomarker for assessing occupational exposure to toluene. Toluene is a widely used industrial solvent found in paints, thinners, adhesives, and other products, posing potential health risks to workers. Monitoring toluene exposure is crucial for implementing safety measures and protecting worker health. Unlike traditional biomarkers such as hippuric acid and o-cresol, S-BMA offers superior specificity and sensitivity, particularly at low levels of toluene exposure. This document provides detailed application notes and protocols for the use of S-BMA in occupational health studies.
Application Notes
S-BMA is the end product of the metabolism of toluene via the glutathione S-transferase (GST) pathway. Toluene is first metabolized to benzyl alcohol, which is then conjugated with glutathione. Subsequent enzymatic cleavage and N-acetylation result in the formation of S-BMA, which is excreted in the urine. The measurement of urinary S-BMA provides a reliable indication of the absorbed dose of toluene.
Key Advantages of S-BMA as a Biomarker:
-
High Specificity: S-BMA is a specific metabolite of toluene, making it a more reliable indicator of exposure compared to hippuric acid, which can be influenced by diet.[1][2]
-
High Sensitivity: S-BMA can be detected at very low concentrations, making it suitable for monitoring low-level occupational and environmental exposure to toluene.[1][2][3]
-
Good Correlation with Exposure: Urinary S-BMA levels show a strong correlation with the concentration of toluene in the air.[3][4]
Comparison with Other Toluene Biomarkers
S-BMA has demonstrated superiority over traditional biomarkers for toluene exposure, particularly in scenarios of low-level exposure.
| Biomarker | Advantages | Disadvantages | Correlation with Toluene in Air (r) |
| S-Benzylmercapturic acid (S-BMA) | High specificity and sensitivity, good for low-level exposure.[1][2] | Can be influenced by exposure to benzyl alcohol or benzyl acetate from consumer products.[5] | ~0.7[3][4] |
| Hippuric Acid | Historically used, large database available. | Low specificity (naturally present in urine), not suitable for low-level exposure.[1][2] | ~0.6[1] |
| o-Cresol | More specific than hippuric acid. | Less sensitive than S-BMA for low-level exposure.[1][2] | ~0.6[1] |
Quantitative Data from Occupational Health Studies
The following table summarizes typical urinary concentrations of S-BMA in various populations.
| Population | Toluene Exposure Level | Mean/Median S-BMA Concentration (µg/L) | Reference |
| Printing Workers | 13 ppm (GM) | Correlated with exposure | [3][4] |
| Non-exposed (Non-smokers) | Background | 8.2 (median) | [4] |
| Non-exposed (Smokers) | Background + Smoking | 11.5 (median) | [4] |
| General Population (Urban) | Environmental | 10.5 (median) | [6] |
| General Population (Sub-rural) | Environmental | 4.3 (median) | [6] |
Experimental Protocols
Protocol for Urinary S-Benzylmercapturic Acid Analysis by HPLC-MS/MS (Based on NIOSH Method 8326)
This protocol outlines the determination of S-BMA in urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
a. Sample Collection and Storage:
-
Collect at least 8 mL of urine in a polypropylene tube.
-
No preservative is required.
-
Refrigerate or freeze the sample immediately after collection.
-
For long-term storage, samples should be kept frozen at -20°C or below, where they are stable for at least one month.[5][7]
b. Reagents and Materials:
-
S-Benzylmercapturic acid (BMA) reference standard
-
Deuterated S-benzyl-d5-mercapturic acid (d5-BMA) internal standard
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Acetic acid, glacial
-
Water, HPLC grade
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Polypropylene tubes (15 mL)
-
HPLC vials
c. Sample Preparation (Solid-Phase Extraction):
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 4.0 mL of urine into a 15 mL polypropylene tube.
-
Add 0.5 mL of deionized water.
-
Add 0.5 mL of the d5-BMA internal standard solution (e.g., 30 ng/mL).
-
Condition a C18 SPE cartridge with 2 mL of acetone, followed by 2 mL of HPLC grade water. Do not allow the cartridge to dry.
-
Load the 5 mL urine mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of HPLC grade water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 1 mL of acetone into a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
d. HPLC-MS/MS Instrumental Analysis:
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
-
Column: C18, 3.5 µm particle size, 150 mm x 3 mm
-
Mobile Phase A: 5% acetonitrile / 95% water / 0.1% acetic acid
-
Mobile Phase B: 75% acetonitrile / 25% water / 0.1% acetic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 8 µL
-
Ionization Mode: ESI Negative
-
MS/MS Transitions:
-
BMA: m/z 252 → 123
-
d5-BMA: m/z 257 → 128
-
e. Quality Control:
-
Prepare calibration standards in a blank urine matrix.
-
Include at least one blank and one quality control (QC) sample with each batch of samples.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Protocol for Urinary S-Benzylmercapturic Acid Analysis by GC-MS
While HPLC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. This method typically requires derivatization to make the analyte volatile.
a. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of urine, add an internal standard.
-
Acidify the urine sample with hydrochloric acid.
-
Extract the S-BMA with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue using a suitable agent (e.g., BSTFA with 1% TMCS) to form a volatile derivative.
b. GC-MS Instrumental Analysis:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: DB-5ms or equivalent
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C).
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analysis: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized S-BMA and internal standard.
Visualizations
Toluene Metabolism to S-Benzylmercapturic Acid
The following diagram illustrates the metabolic pathway of toluene to S-benzylmercapturic acid.
Caption: Metabolic pathway of toluene.
Experimental Workflow for S-BMA Analysis
The following diagram outlines the general workflow for the analysis of S-BMA in urine samples.
Caption: S-BMA analysis workflow.
References
- 1. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary benzylmercapturic acid as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdc.gov [cdc.gov]
- 6. scholarena.com [scholarena.com]
- 7. Page:NIOSH Manual of Analytical Methods - 8326.pdf/1 - Wikisource, the free online library [en.wikisource.org]
Application Notes and Protocols for Solid-Phase Extraction of S-Benzyl-N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Benzyl-N-acetylcysteine (S-BMA), also known as S-benzylmercapturic acid, is a metabolite of toluene and serves as a key biomarker for monitoring exposure to this common industrial solvent.[1][2][3][4] Accurate quantification of S-BMA in biological matrices, such as urine, is crucial for toxicological studies and occupational health assessments. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex sample matrices prior to chromatographic analysis.[1][2] This document provides a detailed protocol for the solid-phase extraction of this compound from human urine using a reversed-phase C18 sorbent, based on established methodologies.[2][3]
Principle of the Method
This protocol employs a reversed-phase SPE mechanism. This compound, a moderately polar compound, is retained on a nonpolar C18 stationary phase from a polar aqueous matrix like urine. Interferences that are more polar than the analyte are washed away, and the purified this compound is then eluted with a stronger, less polar organic solvent.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated method for the determination of this compound in human urine using solid-phase extraction followed by HPLC-MS/MS analysis.[1][2]
| Parameter | This compound (S-BMA) |
| Matrix | Human Urine |
| SPE Sorbent | C18 |
| Average Recovery (Accuracy) | 99% - 110%[1] |
| Precision (%RSD) | ≤ 5.3%[1] |
| Limit of Detection (LOD) | Approximately 0.2 ng/mL[1] |
Experimental Protocol
This protocol is adapted from the CDC's National Institute for Occupational Safety and Health (NIOSH) Method 8326 for the analysis of S-benzylmercapturic acid in urine.[2][3]
Materials and Reagents:
-
This compound standard
-
Deuterated this compound (or other suitable internal standard)
-
C18 SPE Cartridges (e.g., Varian Bond Elut C18)[3]
-
Acetone, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Acetic Acid, glacial
-
Sample collection containers
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
For each sample, transfer a 4.0 mL aliquot into a clean tube.
-
Add 0.5 mL of an internal standard solution (e.g., deuterated this compound in water).
-
Add 0.5 mL of deionized water. If preparing spiked samples for a calibration curve, add the appropriate aqueous spiking solution instead of water.[3]
-
Vortex the sample for 10-15 seconds.
Solid-Phase Extraction Procedure:
-
Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash each cartridge with 2 mL of acetone.[3]
-
Allow the acetone to pass through the sorbent completely. Do not apply vacuum.
-
-
Equilibration:
-
Re-equilibrate each cartridge with 2 mL of HPLC-grade water.[3]
-
Ensure the sorbent bed does not go dry before loading the sample.
-
-
Sample Loading:
-
Load the entire pre-treated urine sample (5.0 mL) onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with a suitable solvent to remove polar interferences. A common approach is a wash with a water/organic solvent mixture with a lower organic content than the elution solvent. For this specific protocol, an acetone wash is performed after the initial extraction.[1]
-
-
Elution:
-
Place clean collection tubes inside the manifold to collect the eluate.
-
Elute the retained this compound from the cartridge with 2 mL of acetone.[3]
-
Allow the elution solvent to pass through the sorbent slowly to ensure complete recovery.
-
Post-Elution Processing:
-
Evaporation:
-
Evaporate the acetone eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dry residue in a specific volume (e.g., 1.0 mL) of the initial mobile phase for the subsequent chromatographic analysis (e.g., 5/95/0.1% (v/v/v) acetonitrile/water/acetic acid).[2][3]
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
Transfer the final solution to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.
-
Workflow and Pathway Diagrams
Caption: Workflow for the solid-phase extraction of this compound.
Caption: Reversed-phase SPE retention and elution mechanism for this compound.
References
- 1. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of S-Benzyl-N-acetylcysteine in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of S-Benzyl-N-acetylcysteine (BANA), a key biomarker for toluene exposure, facilitating its analysis by chromatographic methods. The following sections outline derivatization strategies for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), enabling sensitive and reliable quantification in various biological matrices.
Introduction
This compound is a mercapturic acid derivative formed as a metabolite of toluene. Its detection and quantification are crucial in toxicology and occupational health monitoring. Due to its low volatility and the presence of a polar carboxylic acid group, direct analysis of BANA by GC-MS is not feasible. Derivatization is a necessary sample preparation step to increase its volatility and improve chromatographic performance. For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note: Methylation of this compound
The primary derivatization technique for the GC-MS analysis of BANA is methylation of its carboxylic acid group to form the corresponding methyl ester. This process, typically an esterification reaction, effectively masks the polar carboxyl group, rendering the molecule more volatile and amenable to gas chromatography. A common and effective method involves the use of a methanolic solution of hydrogen chloride. This approach is simpler and less hazardous than using diazomethane. The resulting this compound methyl ester (BANA-ME) exhibits good chromatographic behavior and can be readily detected by mass spectrometry. For quantitative analysis, the use of a deuterated internal standard, such as deuterium-labeled BANA, is recommended to correct for variations in extraction and derivatization efficiency.[1]
Logical Workflow for GC-MS Analysis of BANA
Caption: Workflow for BANA analysis by GC-MS.
Experimental Protocol: Methylation of BANA with HCl-Methanol
This protocol is adapted from the method described by Takahashi et al. for the determination of BANA in urine.[2]
1. Materials and Reagents:
-
This compound (BANA) standard
-
S-phenethyl-N-acetylcysteine (Internal Standard, IS)
-
Methanol (anhydrous)
-
Acetyl chloride or concentrated Hydrochloric acid
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH)
-
Nitrogen gas for evaporation
-
Conical-bottom screw-cap tubes (10 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
2. Preparation of HCl-Methanol Reagent (10% w/v):
-
Caution: This should be performed in a fume hood.
-
Slowly and carefully add 10 mL of acetyl chloride to 90 mL of anhydrous methanol with stirring in an ice bath.
-
Alternatively, bubble dry HCl gas through anhydrous methanol until the desired concentration is reached, or carefully add concentrated HCl to methanol.
-
The reagent should be prepared fresh.
3. Sample Preparation and Extraction:
-
To a 10 mL conical-bottom tube, add 1 mL of urine sample.
-
Add a known amount of the internal standard (e.g., S-phenethyl-N-acetylcysteine).
-
Acidify the urine sample to approximately pH 2 with 1 M HCl.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
4. Derivatization (Esterification):
-
To the dried residue, add 1 mL of the 10% HCl-methanol reagent.
-
Seal the tube tightly and heat at 60°C for 20 minutes in a heating block or water bath.[2]
-
After cooling to room temperature, add 1 mL of 1 M NaOH to neutralize the reaction.
-
Concentrate the mixture to about 1 mL under a stream of nitrogen.
-
Add 2 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.
II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
Application Note: Pre-column and Post-column Derivatization Strategies
For HPLC analysis of BANA, derivatization is primarily employed to enhance detection sensitivity, especially when using UV-Vis or fluorescence detectors. As BANA contains a thiol group, derivatization strategies developed for other thiols like N-acetylcysteine (NAC) are highly applicable.
-
Pre-column Derivatization with Maleimides: Reagents such as N-(1-pyrenyl)maleimide (NPM) react with the thiol group of BANA to form a highly fluorescent adduct.[3] This allows for sensitive detection using a fluorescence detector. The reaction is typically rapid and selective for thiols at neutral to slightly acidic pH. Other maleimide-based reagents like ThioGlo3 also offer high sensitivity and rapid reaction times.[4]
-
Post-column Derivatization with Propiolates: An alternative approach is post-column derivatization, where the derivatizing reagent is introduced after the chromatographic separation. Methyl-propiolate or ethyl-propiolate can react with the eluted BANA to form a UV-absorbing thioacrylate derivative, which can then be detected by a standard UV detector.[5] This method avoids potential issues with the derivatization of multiple components in the sample matrix before separation.
Signaling Pathway for Pre-column Derivatization with NPM
Caption: Pre-column derivatization of BANA.
Experimental Protocol: Pre-column Derivatization of BANA with N-(1-pyrenyl)maleimide (NPM) (Adapted from NAC protocol)
This protocol is based on a method for the derivatization of N-acetylcysteine and can be adapted for BANA.[3]
1. Materials and Reagents:
-
N-(1-pyrenyl)maleimide (NPM)
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
pH buffer (e.g., phosphate buffer, pH 7.0)
2. Sample Preparation:
-
For plasma or tissue homogenates, precipitate proteins by adding an equal volume of cold 10% TCA.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
3. Derivatization Reaction:
-
Prepare a stock solution of NPM in acetonitrile (e.g., 1 mM).
-
In a microcentrifuge tube, mix a portion of the sample supernatant with the pH buffer.
-
Add the NPM solution in excess to the sample mixture. The final concentration of NPM should be significantly higher than the expected concentration of BANA.
-
Incubate the reaction mixture at room temperature in the dark for 10-30 minutes.
-
Quench the reaction by adding a small amount of a thiol-containing compound (e.g., N-acetylcysteine or dithiothreitol) if necessary, or by acidification.
-
The sample is now ready for HPLC analysis.
Experimental Protocol: Post-column Derivatization of BANA with Ethyl Propiolate (Adapted from Glutathione protocol)
This protocol is based on a method for the post-column derivatization of glutathione.[5]
1. Materials and Reagents:
-
Ethyl propiolate (EP)
-
Borate buffer (pH 9.5)
-
HPLC system equipped with a post-column reaction module (pump, mixing tee, and reaction coil).
2. HPLC System Setup:
-
The analytical column separates BANA from other sample components.
-
After the analytical column, the eluent is mixed with the derivatization reagent using a mixing tee.
-
The derivatization reagent consists of a solution of ethyl propiolate in an appropriate solvent, delivered by a second HPLC pump.
-
The mixture then passes through a reaction coil, which can be heated to accelerate the reaction.
-
The derivatized BANA is then detected by a UV detector at the appropriate wavelength (e.g., around 280-300 nm).
3. Post-column Reaction Parameters:
-
Reagent Concentration: The concentration of ethyl propiolate needs to be optimized to ensure complete derivatization of the eluted BANA.
-
pH: The reaction is typically carried out under alkaline conditions (pH ~9.5) to facilitate the Michael addition of the thiol to the propiolate.
-
Reaction Time and Temperature: These parameters are controlled by the length and temperature of the reaction coil and the flow rates of the mobile phase and reagent. Optimization is required to achieve maximum reaction yield without significant peak broadening.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described derivatization techniques. Data for BANA is provided where available; for HPLC methods, data from the analysis of the structurally similar N-acetylcysteine (NAC) is included as a reference for method development.
| Parameter | GC-MS (Methylation of BANA) | HPLC-Fluorescence (NPM Derivatization of NAC) | HPLC-UV (Post-column Derivatization of NAC) |
| Analyte | This compound | N-acetylcysteine | N-acetylcysteine |
| Linearity Range | 0.2 - 5.0 mg/L[2] | 8 - 2500 nM[3] | 1 - 50 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated | 5 nM (for a 5 µL injection)[6][7] | 0.0001 mg/mL[8] |
| Limit of Quantification (LOQ) | Not explicitly stated | 32 nM[3] | 0.00018 mg/mL[8] |
| Recovery | ~50-55% (overall procedure)[9] | 86 - 96%[3] | 97 - 103% |
| Precision (%RSD) | Not explicitly stated | Within-run: 1.5%, Between-run: 2.7%[3] | < 2% |
Conclusion
The choice of derivatization technique for the analysis of this compound depends on the available instrumentation and the required sensitivity. For GC-MS analysis, methylation with HCl-methanol is a robust and reliable method. For HPLC-based analysis, pre-column derivatization with a fluorescent tag such as NPM offers excellent sensitivity, while post-column derivatization provides a viable alternative for UV-based detection. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and implementation of analytical methods for BANA.
References
- 1. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple method of methylation for gas chromatographic analysis of this compound, a metabolite of toluene, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl propiolate as a post-column derivatization reagent for thiols: development of a green liquid chromatographic method for the determination of glutathione in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC" by Wei Wu, Glenn Goldstein et al. [scholarsmine.mst.edu]
- 7. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: S-Benzyl-N-acetylcysteine (BANA) HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak resolution of S-Benzyl-N-acetylcysteine (BANA) in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guides
Issue: Poor Peak Resolution or Co-elution with Impurities
Poor resolution between the this compound (BANA) peak and other components in the sample is a common challenge in HPLC analysis. This can manifest as overlapping peaks, broad peaks, or tailing peaks, all of which compromise the accuracy and reliability of quantification. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause of poor resolution.[1]
Systematic Troubleshooting Workflow
The following flowchart outlines a step-by-step approach to diagnosing and resolving peak resolution issues in BANA HPLC analysis.
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Detailed Troubleshooting Steps:
-
Verify System Performance: Before altering the method, ensure the HPLC system is functioning correctly. Check for stable pressure, low baseline noise, and the absence of leaks.[2] Irregular pressure can indicate pump issues or blockages, while baseline noise can interfere with peak integration.[2][3]
-
Assess Peak Shape: The shape of the BANA peak can provide clues to the problem.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[4] It can also result from a mismatch between the sample solvent and the mobile phase or column overload.[5]
-
Peak Fronting: This is less common than tailing but can occur with column overload or if the sample is dissolved in a solvent stronger than the mobile phase.[5]
-
Broad Peaks: Broad peaks can result from low flow rates, excessive extra-column volume (long tubing), or a contaminated or degraded column.[2][5]
-
-
Optimize Mobile Phase Composition: The mobile phase is a powerful tool for manipulating peak resolution.
-
Organic Modifier Percentage: In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will decrease the retention time of BANA. A lower percentage of organic solvent will increase retention and may improve the separation of early-eluting impurities.[6]
-
pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like BANA, which has a carboxylic acid group. Buffering the mobile phase to a pH at least 2 units away from the pKa of BANA can ensure consistent ionization and improve peak symmetry.[4]
-
Buffer Concentration: A sufficient buffer concentration (typically 10-25 mM) is necessary to maintain a stable pH and minimize secondary interactions.[7]
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate generally increases resolution by allowing more time for the analyte to interact with the stationary phase, but it also increases the analysis time.[1][6]
-
Column Temperature: Increasing the column temperature can improve peak efficiency and reduce analysis time by lowering the mobile phase viscosity. However, excessive temperatures can degrade the analyte or the column.[1][6]
-
-
Consider an Alternative Column: If method optimization does not yield the desired resolution, changing the column may be necessary. Consider a column with a different stationary phase chemistry, a smaller particle size for higher efficiency, or a longer column for increased theoretical plates.[8]
Table 1: Impact of Chromatographic Parameters on Peak Resolution for BANA (Hypothetical Data)
| Parameter Change | Effect on BANA Retention Time | Effect on Resolution | Potential Trade-offs |
| Increase Acetonitrile % | Decrease | Decrease (for early eluting impurities) | Faster analysis time |
| Decrease Acetonitrile % | Increase | Increase (for early eluting impurities) | Longer analysis time |
| Increase Mobile Phase pH | Decrease | May improve or worsen | Peak shape may be affected |
| Decrease Mobile Phase pH | Increase | May improve or worsen | Peak shape may be affected |
| Decrease Flow Rate | Increase | Increase | Longer analysis time |
| Increase Flow Rate | Decrease | Decrease | Faster analysis time |
| Increase Temperature | Decrease | May improve | Potential for analyte degradation |
| Decrease Temperature | Increase | May decrease | Increased backpressure |
Note: This table presents expected trends based on general chromatographic principles. The optimal conditions for a specific analysis must be determined empirically.
Experimental Protocols
General RP-HPLC Method for this compound (BANA) Analysis
This protocol provides a starting point for the analysis of BANA. Optimization will likely be required to achieve the desired resolution for specific sample matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[9]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Formic acid (HPLC grade)
-
This compound (BANA) reference standard
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
Chromatographic Conditions:
-
Mobile Phase: A gradient is often used for complex samples. A typical starting gradient could be:
-
0-10 min: 10% to 50% B
-
10-15 min: 50% to 90% B
-
15-20 min: Hold at 90% B
-
20-25 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm (based on the absorbance of the amide and thioether chromophores)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a known amount of BANA reference standard and dissolve it in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% acetic acid) to prepare a stock solution.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Dissolve or dilute the sample to be analyzed in the initial mobile phase composition.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Development Workflow
The following diagram illustrates a typical workflow for developing a robust HPLC method for BANA analysis.
Caption: A workflow for HPLC method development for BANA.
Frequently Asked Questions (FAQs)
Q1: My BANA peak is tailing. What are the most common causes and how can I fix it?
A1: Peak tailing for BANA is often due to secondary interactions with the silica stationary phase. Here are the primary causes and solutions:
-
Silanol Interactions: Free silanol groups on the column packing can interact with the polar groups of BANA.
-
Solution: Lower the mobile phase pH with an acid like formic or acetic acid to suppress the ionization of silanols. Using a highly end-capped column can also minimize these interactions.[4]
-
-
Mobile Phase pH near pKa: If the mobile phase pH is close to the pKa of BANA's carboxylic acid group, you may see peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of BANA.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[5]
-
Q2: I am seeing a split peak for BANA. What could be the issue?
A2: A split peak can be caused by several factors:
-
Co-eluting Impurity: The split may actually be two closely eluting compounds.
-
Solution: Optimize the mobile phase selectivity by changing the organic modifier (e.g., methanol instead of acetonitrile) or adjusting the pH to improve the separation.
-
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates a damaged column that needs to be replaced. To prevent this, avoid sudden pressure shocks to the column.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3]
-
Q3: How can I increase the retention time of my BANA peak?
A3: To increase the retention time of BANA on a reversed-phase column, you can:
-
Decrease the percentage of the organic solvent in the mobile phase.
-
Use a weaker organic solvent (e.g., methanol is generally weaker than acetonitrile).
-
Decrease the column temperature. [1]
Q4: What are the potential degradation products or impurities of BANA that I should be aware of?
A4: While specific data for BANA is limited, based on its structure and the behavior of the related compound N-acetylcysteine (NAC), potential impurities could include:
-
Oxidation Product: Similar to NAC, BANA could oxidize to form a disulfide-linked dimer.
-
Starting Materials and Byproducts: Impurities from the synthesis of BANA could be present.
-
Degradation Products: Forced degradation studies on NAC show that it degrades under acidic, basic, oxidative, and photolytic conditions. BANA may exhibit similar instability.
Q5: What is a good starting point for a C18 column for BANA analysis?
A5: A good starting point would be a standard C18 column with dimensions of 150 mm length, 4.6 mm internal diameter, and a particle size of 3.5 µm or 5 µm.[9] The choice of a specific C18 phase (e.g., end-capped, polar-embedded) will depend on the specific separation challenges encountered.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. hplc.eu [hplc.eu]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. cdc.gov [cdc.gov]
addressing matrix effects in LC-MS/MS analysis of s-Benzyl-n-acetylcysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of S-benzyl-N-acetylcysteine.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Results
Symptoms:
-
Low signal intensity for this compound.
-
High variability (%RSD) in peak areas between replicate injections of the same sample.
-
Calibration curves show poor linearity (r² < 0.99).
Possible Cause: Ion suppression is a likely cause, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This is a common form of matrix effect that negatively impacts detection capability, precision, and accuracy.[3]
Troubleshooting Steps:
-
Confirm Ion Suppression:
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2][4] This involves infusing a constant flow of this compound solution into the LC effluent, post-analytical column, and injecting a blank matrix sample. A drop in the baseline signal indicates the retention times where ion suppression occurs.[2][4]
-
-
Optimize Sample Preparation:
-
Improve Cleanup: If using a simple protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components such as phospholipids.[5][6][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7]
-
-
Modify Chromatographic Conditions:
-
Adjust Gradient: Alter the mobile phase gradient to separate this compound from the ion suppression zones identified in the post-column infusion experiment.[3]
-
Change Column Chemistry: Employ a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to achieve a different selectivity and move the analyte away from interferences.
-
-
Utilize an Internal Standard:
-
If not already in use, incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thus compensating for the matrix effect.[5]
-
Issue 2: Peak Shape Abnormalities (Tailing, Splitting, or Broadening)
Symptoms:
-
Asymmetric peaks for this compound.
-
The appearance of split or broadened peaks that are not present in neat standards.
Possible Cause: Matrix components can interact with the analyte or the analytical column, leading to poor peak shapes.[8][9] This can be due to column overload, contamination, or secondary interactions with the stationary phase.[9] In some cases, matrix components can even alter the retention time of the analyte.[8]
Troubleshooting Steps:
-
Investigate Column Health:
-
Inject System Suitability Samples: Regularly inject a standard solution to monitor for peak shape and retention time shifts, which can indicate column degradation or contamination.[9]
-
Column Washing: Implement a robust column washing procedure after each analytical batch to remove strongly retained matrix components.
-
-
Optimize Mobile Phase:
-
Adjust pH: Ensure the mobile phase pH is appropriate for the ionization state of this compound to promote good peak shape.
-
Use High-Quality Additives: Employ LC-MS grade mobile phase additives at the lowest effective concentration to avoid introducing contaminants.[9]
-
-
Consider Metal-Free Systems:
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][11] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][8]
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solution at the same concentration.[12]
-
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The use of an internal standard is highly recommended to compensate for matrix effects, and the IS-normalized MF should be close to 1.0.[13]
Q3: What are the most common sources of matrix effects in bioanalysis?
A3: In biological matrices like plasma or urine, common sources of matrix effects include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic for causing ion suppression.[5]
-
Salts and Buffers: High concentrations of salts from the sample or sample preparation can interfere with the ionization process.[1][4]
-
Endogenous Metabolites: Other small molecules naturally present in the biological sample can co-elute with the analyte.
-
Exogenous Compounds: Co-administered drugs, their metabolites, or dosing vehicles can also contribute to matrix effects.[13]
Q4: Is a tandem mass spectrometer (MS/MS) immune to matrix effects?
A4: No. While MS/MS provides high selectivity by monitoring a specific fragmentation of the parent ion, the matrix effect occurs in the ion source before mass analysis.[3] Therefore, if co-eluting matrix components suppress the initial ionization of the analyte, the signal will be reduced regardless of the subsequent MS/MS detection.[3]
Q5: Can I just use a stable isotope-labeled internal standard to correct for all matrix effects?
A5: While a stable isotope-labeled internal standard is the preferred method for compensating for matrix effects, it is not a substitute for good sample preparation and chromatography.[5] Significant ion suppression can still lead to a loss of sensitivity that may prevent reaching the desired lower limit of quantitation. It is always best to minimize matrix effects as much as possible through method optimization.[6][13]
Data Summary
Table 1: Example Matrix Effect Assessment for this compound
| Sample Lot | Analyte Peak Area (Post-Extraction Spike) | Analyte Peak Area (Neat Solution) | Matrix Factor |
| 1 | 85,000 | 100,000 | 0.85 |
| 2 | 78,000 | 100,000 | 0.78 |
| 3 | 92,000 | 100,000 | 0.92 |
| 4 | 81,000 | 100,000 | 0.81 |
| 5 | 75,000 | 100,000 | 0.75 |
| Average | 82,200 | 100,000 | 0.82 |
| %RSD | 8.1% | N/A | 8.1% |
This table illustrates a scenario with ion suppression, as indicated by an average Matrix Factor of less than 1.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Evaluation
-
System Setup:
-
Configure the LC-MS/MS system as you would for the analysis of this compound.
-
Prepare a stock solution of this compound (e.g., 1 µg/mL) in the mobile phase.
-
Using a syringe pump and a T-connector, infuse the this compound solution into the LC flow path between the analytical column and the mass spectrometer inlet.
-
-
Procedure:
-
Begin the infusion at a constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for this compound is observed, inject a blank, extracted matrix sample.
-
Monitor the baseline for any dips or decreases in signal intensity during the chromatographic run. These dips correspond to regions of ion suppression.
-
Protocol 2: Quantitative Matrix Factor Assessment
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a solution of this compound in the mobile phase at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least five different lots of blank biological matrix using your validated sample preparation method. After extraction, spike the resulting extracts with this compound to the same concentrations as in Set A.
-
-
Analysis:
-
Inject and analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor for each lot and at each concentration level using the formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Calculate the coefficient of variation (%CV) of the matrix factors across the different lots. A %CV of ≤15% is generally considered acceptable.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Strategies for mitigating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of s-Benzyl-n-acetylcysteine during sample storage
This technical support center provides guidance on preventing the degradation of S-Benzyl-n-acetylcysteine during sample storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in maintaining the integrity of their samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are oxidation, exposure to light, extreme pH conditions, and elevated temperatures. The thiol ether linkage in the molecule is susceptible to oxidation, which is a common degradation pathway for cysteine derivatives.
Q2: What are the recommended storage conditions for solid this compound?
A2: For solid (powder) this compound, it is recommended to store it in a cool, dry, and dark place. Specific temperature recommendations from various suppliers are summarized in the table below. Always refer to the manufacturer's instructions for specific storage guidelines.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are more prone to degradation than the solid form. It is advisable to prepare solutions fresh whenever possible. If storage is necessary, solutions should be stored at ≤ -20°C, protected from light, and in tightly sealed containers to minimize exposure to oxygen. For critical applications, purging the solution and the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) can help prevent oxidative degradation.
Q4: What are the visible signs of this compound degradation?
A4: While visual inspection is not a definitive measure of stability, any change in the physical appearance of the solid, such as discoloration (e.g., yellowing) or clumping, may indicate degradation. For solutions, the appearance of precipitates or a change in color could suggest degradation or reduced solubility. However, significant degradation can occur without any visible changes, necessitating analytical monitoring for critical experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in assays using stored this compound solutions.
-
Possible Cause: Degradation of this compound in the stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Compare the performance of the freshly prepared solution with the stored solution in your assay.
-
Analytical Verification: If possible, analyze the stored solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products. The primary degradation product of similar compounds like N-acetylcysteine is its disulfide dimer.
-
Optimize Storage Conditions: If you must store solutions, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air. Store at ≤ -20°C or, for longer-term storage, at ≤ -80°C.
-
Consider Additives: For aqueous solutions, the addition of a chelating agent like EDTA can help to sequester metal ions that can catalyze oxidation.
-
Issue 2: Concern about the stability of this compound during a long-term experiment.
-
Possible Cause: Gradual degradation of the compound over the course of the experiment.
-
Troubleshooting Steps:
-
Incorporate Stability Checks: Include control samples of your this compound solution that are incubated under the same experimental conditions for the duration of the experiment. Analyze these controls at the end of the experiment to assess degradation.
-
Minimize Exposure: Protect your experimental samples from light and maintain a constant, controlled temperature.
-
pH Control: Ensure the pH of your experimental buffer is within a stable range for this compound. For related cysteine derivatives, neutral to slightly acidic pH is often preferred to minimize oxidation.
-
Data Presentation
Table 1: Recommended Storage Temperatures for Solid this compound from Various Suppliers
| Supplier | Recommended Storage Temperature |
| Supplier A | 2 to 8 °C |
| Supplier B | Room Temperature |
| Supplier C | 0 to 8 °C |
Note: This table is a generalized representation. Always consult the certificate of analysis or product information sheet from your specific supplier for the most accurate storage recommendations.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of this compound. Method optimization may be required for your specific instrumentation and application.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Start with a low percentage of acetonitrile and gradually increase to elute potential degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
For stability testing, incubate the solution under desired stress conditions (e.g., elevated temperature, exposure to light, different pH buffers).
-
At specified time points, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
-
-
Analysis: Monitor for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which may correspond to degradation products.
Mandatory Visualizations
Technical Support Center: Optimization of S-Benzyl-N-acetylcysteine Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of S-Benzyl-N-acetylcysteine (SBAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
A1: The most prevalent methods for extracting this compound, a mercapturic acid, are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE often employs solvents like ethyl acetate or chloroform after acidification of the sample. SPE provides a more automated and often cleaner extraction, with various sorbents available to trap the analyte of interest.
Q2: I am experiencing low recovery of SBAC. What are the potential causes?
A2: Low recovery of SBAC can stem from several factors, including:
-
Incomplete protein binding disruption: If SBAC is bound to proteins in the sample, it may not be efficiently extracted.
-
Suboptimal pH: The pH of the sample is critical for ensuring SBAC is in its neutral, extractable form.
-
Inappropriate solvent choice (LLE): The polarity and selectivity of the extraction solvent are crucial for efficiently partitioning SBAC from the aqueous sample.
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Analyte breakthrough (SPE): If the sample is loaded too quickly or the sorbent capacity is exceeded, SBAC may not be retained on the SPE cartridge.[1][2]
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Inefficient elution (SPE): The elution solvent may not be strong enough to desorb SBAC from the sorbent.[2]
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Degradation of the analyte: SBAC may be unstable under the extraction or storage conditions.
Q3: How can I improve the reproducibility of my SBAC extraction?
A3: Poor reproducibility is often linked to inconsistencies in the experimental procedure. To improve it:
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Ensure consistent sample pretreatment: Follow a standardized protocol for sample preparation to ensure uniformity.[1]
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Maintain a consistent flow rate (SPE): An inconsistent flow rate during sample loading, washing, and elution can lead to variable results.[1]
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Automate where possible: Automation can reduce human error and improve consistency between samples.
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Thoroughly validate your method: A validated method will have established parameters that ensure consistent performance.
Q4: What should I do if an emulsion forms during my liquid-liquid extraction?
A4: Emulsion formation is a common issue in LLE, especially with complex biological samples.[3] To address this:
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Centrifugation: This is often the most effective way to break an emulsion.
-
Addition of salt: Adding a small amount of a saturated salt solution (salting out) can help to break the emulsion by increasing the polarity of the aqueous phase.[3]
-
Gentle mixing: Instead of vigorous shaking, gently invert the extraction tube to minimize emulsion formation.[3]
-
Filtration: Passing the mixture through a bed of glass wool or a phase separation filter can sometimes resolve the issue.[3]
Q5: My final extract is not clean, and I'm seeing interfering peaks in my analysis. How can I improve the purity?
A5: A dirty extract can be caused by the co-extraction of matrix components. To obtain a cleaner extract:
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Optimize the wash steps (SPE): Use a wash solvent that is strong enough to remove interferences without eluting the SBAC.[2][4]
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Adjust the sample pH: Altering the pH can change the solubility of interfering compounds, preventing them from being co-extracted.
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Use a more selective SPE sorbent: Mixed-mode or polymeric sorbents can offer higher selectivity compared to traditional silica-based sorbents.[4][5]
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Perform a back-extraction (LLE): After the initial extraction, a back-extraction into a clean aqueous phase at a different pH can remove many impurities.
Troubleshooting Guides
Low Recovery Troubleshooting
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Binding Disruption | - Add a protein precipitation step (e.g., with acetonitrile or methanol) before extraction.- Use a stronger acid for sample acidification to denature proteins. |
| Suboptimal Sample pH | - this compound is an acidic compound. Ensure the sample pH is adjusted to at least 2 pH units below its pKa to ensure it is in its neutral, more extractable form. |
| Inappropriate LLE Solvent | - Test solvents with different polarities (e.g., ethyl acetate, dichloromethane, diethyl ether).- A mixture of solvents may provide better extraction efficiency. |
| Analyte Breakthrough in SPE | - Decrease the sample loading flow rate.[1]- Ensure the sorbent is properly conditioned and equilibrated.[4]- Use a larger sorbent mass or a cartridge with higher capacity.[1]- Dilute the sample to reduce the concentration of the analyte being loaded. |
| Inefficient SPE Elution | - Increase the volume of the elution solvent.- Use a stronger elution solvent. For reversed-phase SPE, this would be a solvent with a higher percentage of organic modifier. For ion-exchange SPE, this may involve changing the pH or ionic strength of the elution solvent.[2]- Allow the elution solvent to soak the sorbent for a few minutes before eluting. |
| Analyte Degradation | - Investigate the stability of SBAC under your specific pH, temperature, and light conditions.[6][7]- Perform extractions at a lower temperature (e.g., on ice).- Minimize the time between sample collection, extraction, and analysis. |
Poor Reproducibility Troubleshooting
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Pretreatment | - Use calibrated pipettes and consistent volumes for all reagents.- Ensure complete vortexing or mixing at each step. |
| Variable SPE Flow Rate | - Use a vacuum manifold with a gauge to ensure a consistent vacuum is applied.- Consider using an automated SPE system for precise flow control. |
| Inconsistent LLE Shaking/Mixing | - Use a mechanical shaker for a consistent mixing time and intensity.- If mixing by hand, establish and follow a strict protocol for the number and vigor of inversions. |
| Variable Evaporation of Final Extract | - Use a nitrogen evaporator with consistent temperature and gas flow.- Avoid evaporating to complete dryness, as this can lead to loss of volatile compounds. |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE) of this compound from Urine
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Sample Preparation:
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Thaw frozen urine samples at room temperature.
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Centrifuge the urine sample at approximately 2000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean glass test tube.
-
-
Acidification:
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Add a suitable volume of a strong acid (e.g., concentrated hydrochloric acid or perchloric acid) to adjust the pH of the urine sample to approximately 2-3. Verify the pH with a pH meter or pH paper.
-
-
Extraction:
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Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) to the acidified urine sample.
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Cap the tube and vortex or gently shake for 10-15 minutes to ensure thorough mixing and extraction. To minimize emulsion formation, gentle inversions are recommended over vigorous shaking.[3]
-
Centrifuge the tube at approximately 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a new clean glass tube, taking care not to aspirate any of the aqueous layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase of your analytical method (e.g., HPLC or LC-MS).
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Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for analysis.
-
General Protocol for Solid-Phase Extraction (SPE) of Acidic Compounds like this compound
This is a general protocol that should be optimized for your specific application.
-
Sorbent Selection:
-
Conditioning:
-
Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.[4]
-
-
Equilibration:
-
Pass 1-2 cartridge volumes of an equilibration buffer (e.g., deionized water or a buffer at the same pH as the sample) through the cartridge to prepare the sorbent for sample loading.[4] Do not let the sorbent go dry after this step.
-
-
Sample Loading:
-
Pre-treat the sample by adjusting the pH to at least 2 units below the pKa of SBAC.
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[1]
-
-
Washing:
-
Pass 1-2 cartridge volumes of a wash solution through the cartridge to remove interfering compounds. The wash solution should be strong enough to remove impurities but weak enough to not elute the analyte. For reversed-phase SPE, this is typically a solution with a low percentage of organic solvent.[2][4]
-
-
Elution:
-
Elute the SBAC from the sorbent using 1-2 cartridge volumes of a suitable elution solvent. For reversed-phase SPE, this will be a solvent with a higher percentage of organic modifier (e.g., methanol, acetonitrile). For anion exchange, this may involve a solvent with a high pH or high salt concentration.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.
-
Visualizations
Caption: Troubleshooting workflow for SBAC extraction.
Caption: Liquid-Liquid Extraction (LLE) workflow for SBAC.
References
- 1. silicycle.com [silicycle.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: S-Benzyl-N-acetylcysteine (B-NAC) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of S-Benzyl-N-acetylcysteine (B-NAC).
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound (B-NAC)?
A1: The primary methods for quantifying B-NAC, a biomarker for toluene exposure, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices like urine and plasma.[2][3]
Q2: I am observing significant peak tailing in my HPLC analysis of B-NAC. What are the potential causes and solutions?
A2: Peak tailing for B-NAC in reversed-phase HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[4][5]
Potential Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of B-NAC, leading to tailing.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of B-NAC and increase interactions with the stationary phase.
-
Column Contamination: Buildup of matrix components from previous injections can lead to active sites on the column that cause tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[4]
Troubleshooting Solutions:
-
Mobile Phase Modification: Add a tail-suppressing agent like triethylamine (TEA) to the mobile phase to mask residual silanol groups. Operating at a lower pH can also help by keeping the silanol groups protonated.
-
Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of polar compounds.
-
Sample Clean-up: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6][7]
-
Reduce Injection Volume: Dilute the sample or inject a smaller volume to avoid column overload.[4]
Q3: My B-NAC signal is inconsistent and lower than expected in my LC-MS/MS analysis. Could this be due to ion suppression?
A3: Yes, ion suppression is a significant challenge in LC-MS/MS analysis, particularly with complex biological samples like urine.[6] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[6]
Strategies to Mitigate Ion Suppression:
-
Improve Chromatographic Separation: Optimize the HPLC method to separate B-NAC from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or using a column with a different selectivity.[6][8]
-
Enhance Sample Preparation: Utilize more effective sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove phospholipids and other interfering substances.[6][7]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d5-S-Benzyl-N-acetylcysteine) will co-elute with B-NAC and experience similar ion suppression, allowing for accurate quantification.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for the matrix effect.[6]
Q4: What are the critical steps for sample preparation when analyzing B-NAC in urine?
A4: Proper sample preparation is crucial for accurate and reproducible B-NAC quantification in urine. The main goals are to extract B-NAC and remove potential interferences.
Key Sample Preparation Steps:
-
Acidification: Acidifying the urine sample (e.g., with hydrochloric acid) is often the first step to ensure the stability of the thiol group in B-NAC.
-
Extraction: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) are commonly used to isolate B-NAC from the urine matrix.[1]
-
Derivatization (for GC-MS): For GC-MS analysis, the carboxylic acid group of B-NAC must be derivatized to increase its volatility. This is typically done by converting it to a methyl ester.[1]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of N-acetylcysteine and related mercapturic acids using different analytical techniques. These can serve as a benchmark for methods developed for this compound.
Table 1: HPLC-UV Method Validation Parameters for N-acetylcysteine [9][10]
| Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters for N-acetylcysteine in Plasma [2][3][11]
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ±15% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Recovery | > 85% |
Table 3: GC-MS Method Validation Parameters for this compound in Urine [1]
| Parameter | Result |
| Linearity Range | 0.05 - 3.0 mg/L |
| Correlation Coefficient (r) | 0.99 |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | 0.05 mg/L |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by GC-MS
This protocol is adapted from the method described by Takahashi et al. (1993).[1]
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Sample Preparation:
-
To 10 mL of urine, add an internal standard (e.g., S-phenethyl-N-acetylcysteine).
-
Acidify the urine with 1 M HCl to pH 1.
-
Extract the sample with 20 mL of ethyl acetate by vortexing for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
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Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of methanol.
-
Add 50 µL of diazomethane in diethyl ether to convert the carboxylic acid to its methyl ester.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Evaporate the solvent to dryness.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in 50 µL of ethyl acetate.
-
Inject 1 µL into the GC-MS system.
-
Use a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Set the GC oven temperature program to achieve separation of the B-NAC methyl ester from other components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.
-
Protocol 2: Quantification of this compound in Urine by LC-MS/MS
This is a general protocol based on common practices for analyzing mercapturic acids.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., d5-S-Benzyl-N-acetylcysteine).
-
Acidify with 100 µL of 1 M HCl.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with methanol and water.
-
Elute the B-NAC with a mixture of methanol and ammonium hydroxide.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for B-NAC and the internal standard.
-
Visualizations
Caption: Metabolic pathway of toluene to this compound.
Caption: General troubleshooting workflow for B-NAC quantification.
References
- 1. Detection and measurement of this compound in urine of toluene sniffers using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. waters.com [waters.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cdn.insights.bio [cdn.insights.bio]
- 10. ajpp.in [ajpp.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: S-Benzyl-N-acetylcysteine (B-NAC) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Benzyl-N-acetylcysteine (B-NAC) detection methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound (B-NAC) and why is its sensitive detection important?
This compound (B-NAC) is a mercapturic acid derivative and a minor metabolite of toluene.[1][2] Its detection in urine is a reliable biomarker for assessing exposure to toluene, a widely used industrial solvent.[1][2] Sensitive detection methods are crucial for accurately monitoring occupational and environmental exposure to toluene, particularly at low levels, which is important for assessing potential health risks.
Q2: What are the common analytical methods for B-NAC detection?
The most common methods for B-NAC detection are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most notably tandem mass spectrometry (HPLC-MS/MS).[2][3]
Q3: Why is derivatization often required for GC-MS analysis of B-NAC?
Derivatization is a chemical modification of an analyte to enhance its analytical properties. For GC-MS, B-NAC is often derivatized to:
-
Increase volatility: B-NAC in its native form is not sufficiently volatile for gas chromatography. Derivatization, for example, by esterification to its methyl ester, increases its volatility.[4]
-
Improve thermal stability: The derivatized form is often more stable at the high temperatures used in the GC inlet and column.
-
Enhance chromatographic separation and peak shape: Derivatization can reduce interactions between the analyte and the stationary phase, leading to sharper, more symmetrical peaks.[5]
Q4: What are the key considerations for sample preparation of B-NAC from urine?
Effective sample preparation is critical for sensitive and reliable B-NAC detection. Key steps and considerations include:
-
Extraction: Liquid-liquid extraction (LLE) using solvents like chloroform and ethyl acetate is a common method to isolate B-NAC from the urine matrix.[2]
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can provide good recovery and cleanup for B-NAC analysis.[6]
-
pH Adjustment: Acidification of the urine sample is often necessary to protonate B-NAC and facilitate its extraction into an organic solvent.[2]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as deuterium-labeled B-NAC, is highly recommended to correct for variability in sample preparation and instrument response.[2]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Mobile Phase: Incorrect pH or organic solvent composition can lead to poor ionization in the MS source. 2. Ion Suppression: Co-eluting matrix components from the urine sample can suppress the ionization of B-NAC.[7] 3. Improper Sample Preparation: Inefficient extraction or sample loss during cleanup can result in low analyte concentration. 4. Detector Issues: The mass spectrometer may require tuning or cleaning. | 1. Optimize Mobile Phase: Experiment with different pH values and organic solvent gradients to maximize the B-NAC signal. 2. Improve Chromatographic Separation: Adjust the gradient to separate B-NAC from interfering matrix components. Consider a more effective sample cleanup procedure. 3. Review Extraction Protocol: Ensure complete extraction by optimizing solvent choice and pH. Check for losses at each step. 4. Instrument Maintenance: Perform routine MS calibration and cleaning as per the manufacturer's recommendations. |
| Peak Tailing | 1. Secondary Silanol Interactions: Residual free silanol groups on the silica-based C18 column can interact with the polar functional groups of B-NAC, causing peak tailing.[8] 2. Column Overload: Injecting too much sample can lead to peak distortion.[9] 3. Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of B-NAC, it can exist in both ionized and non-ionized forms, leading to peak tailing. | 1. Use an End-capped Column: Select a high-quality, end-capped C18 column. 2. Adjust Mobile Phase pH: Operate at a pH well below the pKa of the carboxylic acid group of B-NAC (typically pH 2.5-3.5) to ensure it is in a single protonated state. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[9] |
| Peak Splitting or Broadening | 1. Injector Problems: Incompletely filled sample loop or issues with the injector valve can cause peak splitting. 2. Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[10] 3. Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band. | 1. Inspect and Maintain Injector: Ensure the injector is functioning correctly and the sample loop is filled completely. 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[11] 3. Column Maintenance: Replace the column if a void is suspected. Use guard columns to protect the analytical column from contamination. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy or drifting baseline.[11] 2. Detector Instability: The detector may not be properly equilibrated, or the lamp (in UV detectors) may be failing. 3. Pump Issues: Inconsistent solvent delivery from the pump can lead to baseline fluctuations. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. Filter and degas the mobile phase before use. 2. Allow for Detector Equilibration: Ensure the detector is warmed up and stable before analysis. 3. Pump Maintenance: Purge the pump to remove air bubbles and perform regular maintenance. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Derivatization Efficiency | 1. Presence of Water: Moisture can quench the derivatizing reagent. 2. Incorrect Reagent Amount: Insufficient derivatizing reagent will lead to incomplete reaction. 3. Suboptimal Reaction Conditions: Incorrect temperature or reaction time can result in low product yield. | 1. Ensure Anhydrous Conditions: Thoroughly dry the sample extract before adding the derivatization reagent. 2. Optimize Reagent Concentration: Experiment with different amounts of the derivatizing agent to ensure a sufficient excess. 3. Optimize Reaction Parameters: Adjust the temperature and time of the derivatization reaction according to the literature or preliminary experiments. |
| Poor Peak Shape (Tailing) | 1. Active Sites in the GC System: Free silanol groups in the injector liner, column, or transfer line can interact with the analyte. 2. Column Contamination: Non-volatile residues from the sample matrix can accumulate in the column. 3. Co-elution with Interfering Compounds: Matrix components can distort the peak shape of B-NAC. | 1. Use Deactivated Liners and Columns: Employ deactivated injector liners and high-quality capillary columns. 2. Column Maintenance: Regularly bake out the column at a high temperature to remove contaminants. Trim the first few centimeters of the column if contamination is severe. 3. Improve Sample Cleanup: Enhance the sample preparation procedure to remove more of the matrix. |
| Irreproducible Results | 1. Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization will lead to inconsistent results. 2. Injector Discrimination: The injector temperature may be too low, causing incomplete vaporization of the derivatized B-NAC. 3. Leaks in the GC System: Air leaks can affect column performance and detector stability. | 1. Standardize Procedures: Follow a strict and well-documented sample preparation protocol. Use an internal standard. 2. Optimize Injector Temperature: Ensure the injector temperature is high enough to flash vaporize the analyte without causing degradation. 3. Perform Leak Checks: Regularly check for leaks in the gas lines, septum, and fittings. |
| Ghost Peaks | 1. Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector or column. 2. Septum Bleed: Pieces of the septum can break off and release volatile compounds. 3. Contaminated Carrier Gas or Syringe: Impurities in the carrier gas or a dirty syringe can introduce extraneous peaks. | 1. Solvent Rinses: Run several blank solvent injections after a high-concentration sample. 2. Use High-Quality Septa: Replace the septum regularly. 3. Ensure Purity: Use high-purity carrier gas with appropriate traps. Clean the syringe regularly. |
Quantitative Data Summary
The following tables summarize the performance characteristics of various B-NAC detection methods reported in the literature.
Table 1: GC-MS Detection Methods for this compound
| Parameter | Method 1 | Method 2 |
| Instrumentation | Gas Chromatography/Mass Spectrometry | Capillary Gas Chromatography |
| Sample Matrix | Urine | Urine |
| Linearity Range | 0.01 to 3.0 mg/L[2] | 0.05 to 3.0 mg/L[4] |
| Correlation Coefficient (r) | 0.998[2] | 0.99[4] |
| Internal Standard | Deuterium-labeled SBAC[2] | S-phenethyl-N-acetylcysteine-ME[4] |
Table 2: HPLC Detection Methods for this compound and Related Compounds
| Parameter | Method 1 |
| Instrumentation | HPLC |
| Sample Matrix | Human Urine |
| Sensitivity | 2 ng/µL[3] |
| Relative Standard Deviation (RSD) | +/- 13%[3] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol is based on the method described by Takahashi et al. (1994).[12]
1. Sample Preparation and Extraction:
-
To 10 mL of urine, add an appropriate amount of deuterium-labeled B-NAC as an internal standard.
-
Extract the sample with 20 mL of chloroform by shaking for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes and discard the aqueous layer.
-
Back-extract the chloroform layer with 5 mL of 1 M sodium bicarbonate solution by shaking for 10 minutes.
-
Centrifuge and transfer the aqueous (upper) layer to a new tube.
-
Acidify the aqueous layer to pH 1-2 with 6 M HCl.
-
Re-extract the acidified solution with 5 mL of ethyl acetate by shaking for 10 minutes.
-
Centrifuge and transfer the ethyl acetate (upper) layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 100 µL of a derivatizing agent such as diazomethane in ether or a safer alternative like (Trimethylsilyl)diazomethane with a co-solvent mixture of methanol and toluene to form the methyl ester of B-NAC.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.
3. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for B-NAC methyl ester and its internal standard.
-
Visualizations
Toluene Metabolic Pathway to this compound
The following diagram illustrates the metabolic pathway of toluene, leading to the formation of this compound (B-NAC), which is excreted in the urine.
Caption: Metabolic pathway of toluene to its major and minor metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A procedure for the analysis of this compound and S-(o-methylbenzyl)-N-acetylcysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and measurement of this compound in urine of toluene sniffers using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of s-Benzyl-n-acetylcysteine in acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of S-Benzyl-N-acetylcysteine in acidic and basic conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, particularly concerning its stability.
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in acidic solutions.
-
Question: Why is the measured concentration of my this compound standard or sample decreasing in an acidic mobile phase or solution (e.g., pH < 4)?
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental design allows, adjust the pH of your solutions to be closer to neutral (pH 6-7).
-
Temperature Control: Perform experiments at controlled, lower temperatures (e.g., 4°C) to slow down the degradation process.
-
Time Sensitivity: Prepare fresh solutions immediately before use and minimize the time the compound is in an acidic environment.
-
Analytical Method: Use a stability-indicating analytical method, such as a well-developed HPLC method, that can separate the parent compound from its potential degradation products.[2][3]
-
Issue 2: Rapid degradation of this compound in basic solutions.
-
Question: I am observing a rapid loss of my this compound when working with basic buffers or solutions (e.g., pH > 8). What is causing this?
-
Answer: Basic conditions can accelerate the degradation of this compound. Similar to acidic conditions, hydrolysis of the N-acetyl group can occur. For the related compound NAC, a 23% decrease in content was observed after 10 minutes in 0.1 M NaOH.[1] Additionally, basic conditions can promote oxidation, especially in the presence of oxygen.
Troubleshooting Steps:
-
Avoid High pH: Whenever possible, avoid strongly basic conditions. If a basic pH is required, use the lowest effective pH and work quickly.
-
Inert Atmosphere: To minimize oxidation, degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: The use of antioxidants could potentially mitigate oxidative degradation, though their compatibility with your specific experiment must be verified.
-
Fresh Preparation: Always prepare basic solutions of this compound immediately prior to use.
-
Issue 3: Appearance of unknown peaks in my chromatogram during stability studies.
-
Question: During my HPLC analysis of this compound that has been stored in acidic or basic conditions, I see new, unidentified peaks. What could these be?
-
Answer: The appearance of new peaks is a strong indication of degradation. Potential degradation products could include:
-
S-Benzyl-cysteine: Resulting from the hydrolysis of the N-acetyl group.
-
Oxidation Products: In the presence of oxygen, the thiol group of any deacetylated product could be oxidized. While the benzyl group protects the sulfur from forming a disulfide dimer directly, other oxidative degradation pathways may exist. For N-acetylcysteine, dimerization to N,N'-diacetylcystine is a major degradation pathway.[4]
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under various stress conditions (acid, base, heat, oxidation, light).[1][2]
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain mass information on the unknown peaks, which can help in their identification.
-
Reference Standards: If available, inject reference standards of potential degradation products to compare retention times.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
-
A1: While specific data for this compound is limited, based on the behavior of similar compounds like N-acetylcysteine, a pH range of 6-7 is expected to offer the best stability. It is crucial to perform your own stability studies for your specific formulation and storage conditions.
-
-
Q2: What are the primary degradation pathways for this compound?
-
A2: The most likely degradation pathways are hydrolysis of the N-acetyl bond under both acidic and basic conditions, and potential oxidation, particularly under basic conditions in the presence of oxygen.
-
-
Q3: How should I store solutions of this compound for short-term and long-term use?
-
A3: For short-term use, solutions should be prepared fresh and stored at low temperatures (2-8°C). For long-term storage, it is advisable to store the compound in its solid form in a cool, dry, and dark place. If long-term storage of a solution is necessary, it should be aliquoted and stored at -20°C or -80°C, and a stability study should be conducted to determine the acceptable storage duration.
-
-
Q4: Can I use a standard HPLC method to assess the stability of this compound?
Data Presentation
The following table summarizes the degradation of N-acetylcysteine (NAC) under forced degradation conditions, which can serve as a proxy for the potential instability of this compound.
| Stress Condition | Incubation Time | % Degradation of NAC |
| 0.5 M HCl (Acid) | 1 minute | 15% |
| 0.1 M NaOH (Base) | 10 minutes | 23% |
| Heat (80°C) | 3 hours | 24% |
| 0.3% H₂O₂ (Oxidation) | 3 hours | 6% |
| Light (Sunlamp) | 4 weeks | 3% |
Data adapted from a stability study on N-acetylcysteine.[1]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
Suitable HPLC system with UV or MS detector
-
Validated stability-indicating HPLC method
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Analyze by HPLC.
-
-
Base Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solution of this compound in a controlled temperature environment (e.g., 60°C) for a defined period (e.g., 48 hours).
-
At specified time points, withdraw a sample, cool to room temperature, dilute with the mobile phase if necessary, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw samples, dilute with the mobile phase if necessary, and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any major degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for stability issues with this compound.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. mdpi.com [mdpi.com]
use of internal standards for accurate s-Benzyl-n-acetylcysteine measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of S-Benzyl-N-acetylcysteine (SBAC) using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard for this compound (SBAC) analysis?
A1: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (SBAC) that is added in a known quantity to every sample, calibrator, and quality control sample. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response (ion suppression or enhancement) during analysis, thereby improving the accuracy and precision of quantification.
Q2: What is the most suitable type of internal standard for SBAC analysis by LC-MS/MS?
A2: The most suitable internal standard for LC-MS/MS analysis of SBAC is a stable isotope-labeled (SIL) version of the analyte, such as deuterium-labeled this compound (e.g., S-benzyl-N-acetyl-L-cysteine-d5).[1] SIL internal standards co-elute with the analyte and exhibit similar ionization behavior, making them ideal for correcting matrix effects and other sources of variability.
Q3: What are the common analytical techniques for SBAC measurement?
A3: Common analytical techniques for SBAC measurement include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used.[1][2] LC-MS/MS is often preferred due to its high sensitivity and selectivity.
Q4: What are "matrix effects" and how can they affect SBAC measurement?
A4: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, resulting in inaccurate quantification. The use of a suitable internal standard, preferably a stable isotope-labeled one, is the most effective way to compensate for matrix effects. Proper sample preparation techniques, such as protein precipitation followed by solid-phase extraction (SPE), can also help minimize matrix effects by removing interfering components.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Column Contamination: The column frit or packing material may be contaminated.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Adjust the mobile phase pH or add a competing agent to the mobile phase.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Issue 2: Loss of Sensitivity or Inconsistent Results
Q: I am experiencing a significant loss of sensitivity for SBAC, and my results are not reproducible. What should I check?
A: Loss of sensitivity and inconsistent results are common issues in LC-MS/MS analysis. Consider the following:
-
Ion Source Contamination: The mass spectrometer's ion source can become contaminated over time, leading to reduced signal intensity.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
-
Matrix Effects: As discussed in the FAQs, matrix effects can suppress the analyte signal.
-
Solution: Ensure you are using an appropriate internal standard (ideally stable isotope-labeled). You may also need to optimize your sample preparation method to better remove interfering matrix components.
-
-
Sample Degradation: SBAC may not be stable under your sample storage or preparation conditions.
-
Solution: Prepare fresh samples and standards. Evaluate the stability of SBAC under your experimental conditions.
-
-
LC System Issues: Leaks in the LC system, inconsistent pump performance, or a partially clogged injector can all lead to variability.
-
Solution: Perform a thorough check of the LC system for any leaks. Purge the pumps and check for stable pressure. Clean or replace the injector needle and seat if necessary.
-
Issue 3: High Backpressure
Q: The backpressure in my LC system is significantly higher than usual. What could be the cause?
A: High backpressure is typically due to a blockage in the system. Here is a logical approach to identify the source of the blockage:
-
Start at the Column: Disconnect the column and run the pump. If the pressure returns to normal, the column is the source of the high pressure.
-
Solution: Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced.
-
-
Check In-line Filters and Tubing: If the pressure is still high after removing the column, systematically disconnect components (e.g., in-line filter, tubing) working your way back towards the pump.
-
Solution: Replace any clogged filters or tubing.
-
-
Injector: A blockage in the injector needle or sample loop can also cause high pressure.
-
Solution: Clean or replace the injector components as needed.
-
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Linearity Range | GC-MS | 0.01 to 3.0 mg/L | [1] |
| Sensitivity (R.S.D.) | HPLC | 2 ng/µL (± 13%) | [2] |
| Sensitivity (R.S.D.) | GC-MS | 0.5 ng/µL | [2] |
Experimental Protocols
Protocol: Quantification of this compound in Urine by GC-MS
This protocol is a summary of the methodology described by Takahashi et al. (1994).[1]
1. Sample Preparation:
-
To 10 mL of urine, add a known amount of deuterium-labeled SBAC as the internal standard.
-
Extract the sample with chloroform.
-
Back-extract the chloroform layer with 1 M sodium bicarbonate.
-
Acidify the sodium bicarbonate layer.
-
Re-extract the acidified layer with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and reconstitute the residue for GC-MS analysis.
2. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Quantification: Determine the concentration of SBAC based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Visualizations
Caption: Workflow for SBAC quantification using an internal standard and GC-MS.
Caption: Logic diagram for troubleshooting high backpressure in an LC system.
References
Technical Support Center: Optimizing Chromatographic Conditions for S-Benzyl-N-acetylcysteine Isomers
Welcome to the technical support center for the chromatographic analysis of S-Benzyl-N-acetylcysteine (SBAC) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting for the separation of SBAC enantiomers and diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating this compound isomers?
A1: The two main approaches for resolving chiral compounds like SBAC isomers are direct and indirect methods. The direct method utilizes a chiral stationary phase (CSP) that selectively interacts with one isomer more strongly than the other.[1][2][3] The indirect method involves derivatizing the SBAC isomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[1][4][5]
Q2: How do I select an appropriate chiral stationary phase (CSP) for SBAC isomer separation?
A2: The selection of a CSP is often empirical and may require screening several column types.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used for a broad range of chiral compounds.[1][6] Macrocyclic glycopeptide-based CSPs are particularly effective for separating polar and ionic compounds like amino acid derivatives.[7] Cyclodextrin-based CSPs are another option, especially for compounds that can form inclusion complexes.[6][8]
Q3: What are the key mobile phase parameters to optimize for the chiral separation of SBAC isomers?
A3: Mobile phase composition is critical for achieving optimal chiral separation. Key parameters to consider include the type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile), the presence and concentration of acidic or basic additives (e.g., trifluoroacetic acid, formic acid, diethylamine), and the overall pH of the mobile phase.[9] The choice of organic modifier can significantly impact enantioselectivity, and a "U-shaped" retention profile is sometimes observed where retention first decreases and then increases with higher organic modifier concentration.[7]
Q4: When should I consider using an indirect method with a chiral derivatizing agent (CDA)?
A4: An indirect approach should be considered when direct methods with available CSPs do not provide adequate resolution or when a suitable CSP is not accessible.[1] This method can be robust but requires an additional reaction step, and the CDA must be of high enantiomeric purity.[1][5]
Q5: What are some common chiral derivatizing agents for compounds containing thiol or amine groups?
A5: For compounds with amine functionalities, o-phthaldialdehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC), is a common approach to form fluorescent diastereomeric isoindoles.[10][11][12] Other reagents like Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) can also be used.[10] For carboxylic acid groups, chiral amines can be employed as derivatizing agents.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Isomers
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, macrocyclic glycopeptide, cyclodextrin).[2] |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (type and percentage).[9] Experiment with different acidic or basic additives to influence ionization and interaction with the CSP.[9] For reversed-phase, consider polar organic or polar ionic modes.[13] |
| Incorrect Temperature | Evaluate the effect of column temperature. Both increasing and decreasing the temperature can impact enantioselectivity, and the effect is often unpredictable. |
| Inadequate Derivatization (Indirect Method) | Ensure the derivatization reaction has gone to completion. Verify the enantiomeric purity of the chiral derivatizing agent.[1] |
Issue 2: Peak Splitting or Tailing
| Potential Cause | Troubleshooting Step |
| Column Contamination or Void | Reverse flush the column with a strong solvent. If the problem persists, the column may be irreversibly damaged and require replacement.[14][15] A blocked frit can also cause peak splitting.[14] |
| Sample Solvent Incompatibility | Dissolve and inject the sample in the initial mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Co-elution of Two Components | Inject a smaller sample volume to see if two distinct peaks appear. Further method optimization may be needed to separate the co-eluting species. |
| Mobile Phase pH Close to Analyte pKa | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and ensure adequate buffering. |
Data Presentation
Table 1: Overview of Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Chiral Selector Examples | Common Applications | Separation Mechanism |
| Polysaccharide-Based | Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad range of chiral compounds, including pharmaceuticals and natural products.[1] | Hydrogen bonding, π-π interactions, steric hindrance, and inclusion into chiral cavities.[1] |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Polar and ionic compounds, especially underivatized amino acids.[7] | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[7] |
| Cyclodextrin-Based | α-, β-, and γ-cyclodextrin derivatives | Compounds with aromatic rings that can fit into the cyclodextrin cavity.[6][8] | Formation of inclusion complexes where one enantiomer fits better into the chiral cavity. |
| Pirkle-Type (Brush-Type) | (R,R)-Whelk-O 1, Phenylglycine derivatives | Compounds with π-acidic or π-basic aromatic rings. | π-π interactions, hydrogen bonding, and dipole-dipole interactions.[1] |
Table 2: Selected Chiral Derivatizing Agents (CDAs)
| CDA | Functional Group Targeted | Resulting Derivative | Detection |
| o-Phthaldialdehyde (OPA) + Chiral Thiol (e.g., NAC, IBLC) | Primary Amines | Diastereomeric Isoindoles | Fluorescence, UV |
| Marfey's Reagent (FDAA) | Primary and Secondary Amines | Diastereomeric Dinitrophenyl Alanine Amides | UV |
| (S)-(-)-α-Methylbenzylamine | Carboxylic Acids | Diastereomeric Amides | UV |
| Mosher's Acid (MTPA) | Alcohols, Amines | Diastereomeric Esters or Amides | NMR, UV |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method Development
-
Column Selection:
-
Begin by screening a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) and a macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® T).
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (for acidic compounds) or 0.1% Diethylamine (for basic compounds).
-
Reversed Phase: Use a mobile phase of Water/Acetonitrile (50:50, v/v) with 0.1% Formic Acid.
-
-
Optimization:
-
If partial separation is observed, systematically adjust the ratio of the organic modifier.
-
Evaluate the effect of different organic modifiers (e.g., ethanol, methanol).
-
Optimize the concentration of the acidic or basic additive.
-
Investigate the effect of column temperature in 5-10°C increments.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Indirect Chiral HPLC Method via Derivatization with OPA/N-acetyl-L-cysteine
-
Derivatization Procedure:
-
Prepare a borate buffer solution (0.4 M, pH 9.5).
-
Prepare an OPA solution (10 mg/mL in methanol).
-
Prepare an N-acetyl-L-cysteine solution (20 mg/mL in borate buffer).
-
In a vial, mix 50 µL of the SBAC sample solution with 100 µL of the OPA reagent solution and 100 µL of the N-acetyl-L-cysteine solution.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 25 mM Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Visualizations
Caption: Workflow for chiral method development for SBAC isomers.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Analysis of S-Benzyl-N-acetylcysteine: HPLC vs. GC-MS
In the realm of bioanalytical chemistry, the accurate quantification of metabolites is paramount for toxicological assessments and clinical diagnostics. S-Benzyl-N-acetylcysteine (SBAC), a mercapturic acid derivative, serves as a key biomarker for exposure to toluene. The selection of an appropriate analytical technique is critical for achieving the desired sensitivity and specificity. This guide provides a detailed comparison of two powerful analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of SBAC.
Performance Comparison
The choice between HPLC and GC-MS for SBAC analysis often hinges on the required sensitivity and the complexity of the sample matrix. Below is a summary of key performance metrics for each technique based on available experimental data.
| Performance Metric | HPLC | GC-MS | Reference |
| Sensitivity | 2 ng/µL | 0.5 ng/µL | [1] |
| Linearity Range | Not explicitly stated | 0.01 to 3.0 mg/L | [2] |
| Sample Matrix | Human Urine | Human Urine | [1][2] |
| Internal Standard | External Standard Method | Deuterium-labeled SBAC | [2][3] |
| Derivatization | Pre-chromatographic derivatization may be required | Derivatization is typically necessary for volatility |
Based on the available data, GC-MS demonstrates superior sensitivity for the analysis of this compound in human urine compared to HPLC.[1]
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing analytical results. The following sections outline the methodologies for HPLC and GC-MS analysis of this compound.
This method is suitable for the quantification of SBAC in urine samples.
-
Sample Preparation:
-
Acidify a 10 mL urine sample.
-
Extract the SBAC with ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: 5-µm C18 bonded reverse-phase column.[3]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.05 M citrate-0.001 M EDTA buffer pH 7.0) in a 30:70 ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection is commonly used. For N-acetylcysteine, a wavelength of 212 nm has been reported.[4]
-
Quantification: External standard method.[3]
-
This method offers higher sensitivity for the determination of SBAC in urine.
-
Sample Preparation:
-
Take 10 mL of urine and perform an initial extraction with chloroform.
-
Back-extract the SBAC into a 1 M sodium bicarbonate solution.
-
Acidify the bicarbonate solution.
-
Re-extract the SBAC with ethyl acetate.[2]
-
Evaporate the ethyl acetate extract.
-
Derivatize the residue to increase volatility and thermal stability. This is a critical step for GC analysis of polar compounds like SBAC.
-
-
GC-MS Conditions:
Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound by HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the study.
-
HPLC is a robust and widely available technique suitable for routine analysis where high sensitivity is not the primary concern. Its simpler sample preparation (without the need for derivatization in some cases) can be an advantage.
-
GC-MS offers significantly higher sensitivity, making it the preferred method for detecting low levels of SBAC, which is often the case in biological monitoring of environmental or occupational exposure.[1] The use of a stable isotope-labeled internal standard in GC-MS provides excellent accuracy and precision.[2] However, the requirement for derivatization adds a step to the sample preparation process.
For researchers and professionals in drug development and toxicology, a thorough evaluation of the analytical objectives, required detection limits, and available instrumentation should guide the selection between these two powerful analytical techniques.
References
- 1. A procedure for the analysis of this compound and S-(o-methylbenzyl)-N-acetylcysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
A Comparative Guide: S-Benzyl-N-acetylcysteine vs. Hippuric Acid as Toluene Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of toluene exposure is critical in occupational health and environmental toxicology. While hippuric acid has been the traditional biomarker, recent evidence suggests that S-Benzyl-N-acetylcysteine (S-PMA), also known as S-benzylmercapturic acid (SBMA), offers superior sensitivity and specificity, particularly at low exposure levels. This guide provides an objective comparison of these two key biomarkers, supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and analytical workflows.
Performance Comparison: S-PMA vs. Hippuric Acid
Experimental data consistently demonstrates that S-PMA is a more reliable biomarker for toluene exposure than hippuric acid. Key performance indicators are summarized below.
| Parameter | This compound (S-PMA) | Hippuric Acid | Key Findings |
| Correlation with Toluene Exposure | High (r = 0.7)[1][2] | Moderate (r = 0.6)[1][2] | S-PMA shows a stronger quantitative relationship with the intensity of toluene exposure.[1][2] |
| Sensitivity | Can detect exposure to toluene at concentrations as low as < 1 ppm.[1][2] | Can distinguish exposed from non-exposed individuals at toluene concentrations of 50 ppm.[1][2] | S-PMA is significantly more sensitive, making it suitable for monitoring low-level environmental and occupational exposures.[3][4] |
| Specificity | Highly specific to toluene exposure.[2] | Not specific; endogenous levels are present and can be influenced by diet (e.g., consumption of benzoic acid in food and drinks), certain medications, and alcohol.[5][6][7][8] | The presence of hippuric acid in unexposed individuals and its susceptibility to dietary variations can lead to false positives and complicate the interpretation of results.[5][6][7][8] |
| Background Levels in Unexposed Individuals | Below the detection limit (0.2 µg/L) in non-exposed control subjects.[1][2] | Substantial background levels (geometric mean of 239 mg/L) are present in non-exposed individuals.[1][2] | The absence of background levels of S-PMA simplifies the distinction between exposed and non-exposed populations.[1][2] |
Metabolic Pathways of Toluene
Toluene is metabolized in the body through two primary pathways, leading to the formation of either hippuric acid or S-PMA.
Caption: Metabolic pathways of toluene leading to the formation of hippuric acid and S-PMA.
Experimental Protocols
Determination of this compound (S-PMA) in Urine
This protocol is based on liquid chromatography-mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of S-PMA.
1. Sample Collection and Preparation:
-
Collect end-of-shift urine samples in polyethylene bottles.
-
To prevent degradation, samples should be stored at -20°C until analysis.
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer a 4.0 mL aliquot of urine into a culture tube.
2. Analytical Procedure (LC-MS/MS):
-
Chromatography: Utilize a liquid chromatography system for the separation of S-PMA.
-
Mass Spectrometry: Employ a mass spectrometer for the detection and quantification of S-PMA. The use of tandem mass spectrometry (MS/MS) enhances specificity.
-
Calibration: Prepare a calibration curve using standards of known S-PMA concentrations.
-
Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.
Caption: Experimental workflow for the determination of S-PMA in urine by LC-MS/MS.
Determination of Hippuric Acid in Urine
This protocol describes a common method for hippuric acid determination using high-performance liquid chromatography (HPLC).
1. Sample Collection and Preparation:
-
Collect spot urine samples (50-100 mL) at the end of a work shift in polyethylene bottles containing a preservative like thymol.[5]
-
Store samples refrigerated or frozen until analysis.[5]
-
Thaw samples if frozen and bring to room temperature.[5]
-
Perform a creatinine determination on an aliquot of the urine.[5]
-
For the colorimetric method, dilute one volume of urine with four volumes of distilled water.[5] For HPLC, a direct injection or a simple dilution with the mobile phase may be sufficient.
2. Analytical Procedure (HPLC):
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[9]
-
Detection: Monitor the absorbance at a specific wavelength (e.g., 216 nm) to detect and quantify hippuric acid.[9]
-
Calibration: Prepare a series of standard solutions of hippuric acid in a suitable solvent to create a calibration curve.
References
- 1. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Urinary benzylmercapturic acid as a marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. Urinary hippuric acid level as a biological indicator of toluene exposure on batik workers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Health consequences of catabolic synthesis of hippuric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
A Comparative Guide to Analytical Methods for S-Benzyl-N-acetylcysteine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of S-benzyl-N-acetylcysteine (B-NAC), a key metabolite and biomarker, is critical in various fields of research and drug development. A variety of analytical methods are available, each with its own set of advantages and limitations. This guide provides an objective comparison of common analytical techniques for B-NAC analysis, supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Method Performance
The following table summarizes the quantitative performance of different analytical methods used for the determination of this compound and the related compound N-acetylcysteine (NAC). This data is compiled from various validation studies.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) |
| GC-MS [1][2] | This compound | 0.01 - 3.0 mg/L[1] | 0.3 ng/µL[2] | - | - |
| HPLC-UV [2][3] | This compound | - | 2 ng/µL[2] | - | 13%[2] |
| HPLC-UV [3] | N-acetylcysteine | 10 - 50 µg/mL[3] | 0.70 µg/mL[3] | 2.11 µg/mL[3] | < 2%[3] |
| HPLC-Fluorescence [4] | N-acetylcysteine | 8 - 2500 nM[4] | - | 32 nM[4] | 1.5% (within-run), 2.7% (between-run)[4] |
| LC-MS/MS [5][6] | N-acetylcysteine | 10 - 5000 ng/mL[5] | - | 50 ng/mL[6] | 8.7 - 13.4%[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established and validated methods from the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound[1]
-
Sample Preparation:
-
Acidify a 10 mL urine sample.
-
Extract with chloroform.
-
Back-extract the chloroform layer with 1M sodium bicarbonate.
-
Acidify the bicarbonate layer and re-extract with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and reconstitute the residue for analysis.
-
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Detection: Selected Ion Monitoring (SIM) is used for quantification, with a deuterium-labeled this compound as an internal standard.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for N-acetylcysteine[3]
-
Sample Preparation:
-
For pharmaceutical formulations, dissolve granules or effervescent tablets in the mobile phase.
-
Filter the sample solution prior to injection.
-
-
Chromatographic Conditions:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence) for N-acetylcysteine[4]
-
Derivatization:
-
React the N-acetylcysteine in the sample with N-(1-pyrenyl)maleimide (NPM) to form a fluorescent adduct.[4]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Detection: Fluorescence detector.
-
-
Advantage: This method offers high sensitivity for the determination of reduced N-acetylcysteine.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-acetylcysteine[5][6]
-
Sample Preparation:
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Detection:
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A procedure for the analysis of this compound and S-(o-methylbenzyl)-N-acetylcysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of S-Benzyl-N-acetylcysteine (S-BMA) Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of S-Benzyl-N-acetylcysteine (S-BMA), a key biomarker for toluene exposure. In the absence of a formal inter-laboratory comparison study, this document synthesizes performance data from various published methods to aid laboratories in selecting and validating appropriate analytical techniques.
Introduction to this compound (S-BMA) Analysis
This compound is a mercapturic acid derivative and a minor metabolite of toluene. Its measurement in urine is a specific and reliable indicator of toluene exposure, making it a crucial tool in occupational health and toxicology studies. Accurate and precise quantification of S-BMA is paramount for reliable biomonitoring. This guide focuses on the most common analytical techniques employed for S-BMA determination: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparative Analysis of Analytical Methods
The selection of an analytical method for S-BMA measurement depends on factors such as required sensitivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of different methods based on published literature.
Table 1: Performance Characteristics of HPLC-MS/MS Methods for S-BMA in Urine
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.5 - 120.0 µg/L | 1 - 30 ng/mL |
| Limit of Detection (LOD) | Not Reported | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/L | Not Reported |
| Precision (%RSD) | Intra-run: 2.32 - 2.95% Inter-run: 2.24 - 4.97% | ≤ 5.3% |
| Accuracy (% Recovery) | 97.56% (mean) | 99 - 110% |
| Internal Standard | ¹³C₆-labeled S-BMA | Deuterium-labeled S-BMA |
Table 2: Performance Characteristics of GC-MS and HPLC Methods for S-BMA in Urine
| Parameter | GC-MS Method 1 | GC-MS Method 2 | HPLC-UV Method |
| Linearity Range | 0.01 - 3.0 mg/L | 0.05 - 3.0 mg/L | Not specified |
| Sensitivity/LOD | Not specified | Not specified | 2 ng/µL |
| Precision (%RSD) | Not specified | Not specified | ± 13% |
| Correlation Coefficient (r) | 0.998 | 0.99 | Not applicable |
| Internal Standard | Deuterium-labeled S-BMA | S-phenethyl-N-acetylcysteine | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the key analytical methods.
HPLC-MS/MS Method for S-BMA in Urine
This method offers high sensitivity and specificity for the quantification of S-BMA.
Sample Preparation:
-
Internal Standard Spiking: Add an internal standard (e.g., ¹³C₆-labeled S-BMA) to a urine sample.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol and water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water and an organic solvent (e.g., acetone).
-
Elute S-BMA with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for S-BMA and the internal standard.
GC-MS Method for S-BMA in Urine
This method typically requires derivatization to increase the volatility of S-BMA.
Sample Preparation and Derivatization:
-
Extraction:
-
Acidify the urine sample.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
-
Derivatization:
-
Evaporate the organic extract.
-
Add a derivatizing agent (e.g., diazomethane or a silylating agent) to convert the carboxylic acid group of S-BMA to an ester or silyl ester.
-
-
Internal Standard: An internal standard (e.g., deuterium-labeled S-BMA) should be added at the beginning of the sample preparation.
Gas Chromatography-Mass Spectrometry Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte from matrix components.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized S-BMA and internal standard.
Stability and Handling of S-BMA Samples
While specific stability data for S-BMA is limited, general precautions for mercapturic acids and the parent compound, N-acetylcysteine (NAC), should be followed to ensure sample integrity.
-
Sample Collection and Storage: Urine samples should be collected in clean containers and stored frozen (-20°C or lower) as soon as possible to minimize degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte. Aliquoting samples before freezing is recommended.
-
Oxidation: S-BMA, like other cysteine derivatives, is susceptible to oxidation. Exposure to air and light should be minimized during sample preparation. The use of antioxidants or reducing agents in the sample processing has been explored for NAC and may be considered for S-BMA analysis, though their impact on the specific method would need validation.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: HPLC-MS/MS workflow for S-BMA analysis.
Caption: GC-MS workflow for S-BMA analysis.
Conclusion and Recommendations
The choice of analytical method for S-BMA determination should be guided by the specific requirements of the study.
-
HPLC-MS/MS is recommended for studies requiring high sensitivity and specificity, particularly for low-level exposure assessment.
-
GC-MS provides a robust and reliable alternative, although it requires a derivatization step which can add to the complexity of the sample preparation.
-
HPLC-UV may be suitable for screening purposes or when higher concentrations of S-BMA are expected, but it generally offers lower sensitivity and specificity compared to mass spectrometric methods.
For any chosen method, thorough in-house validation is essential to ensure the accuracy and reliability of the results. This guide serves as a starting point for laboratories to compare and select the most appropriate methodology for their S-BMA analysis needs.
validation of s-Benzyl-n-acetylcysteine as a specific biomarker for toluene
A definitive guide to the validation of S-Benzyl-N-acetylcysteine (S-BMA) as a highly specific and sensitive biomarker for monitoring occupational and environmental exposure to toluene. This guide provides a comprehensive comparison with traditional biomarkers, detailed experimental protocols, and a clear visualization of the metabolic pathway.
This compound (S-BMA), a minor metabolite of toluene, has emerged as a superior biomarker for assessing toluene exposure, offering distinct advantages over traditional markers like hippuric acid and o-cresol. Its high specificity and sensitivity, particularly at low exposure levels, make it an invaluable tool for researchers, scientists, and drug development professionals in accurately evaluating toluene uptake and metabolism. This guide presents a comparative analysis of S-BMA against other biomarkers, supported by experimental data, and provides detailed methodologies for its detection.
Comparative Analysis of Toluene Biomarkers
The limitations of traditional toluene biomarkers, such as the influence of diet on hippuric acid levels and the lower sensitivity of o-cresol, have driven the need for a more reliable indicator of exposure. S-BMA's key advantage lies in its absence in the urine of individuals not exposed to toluene, making it a highly specific marker.[1][2][3][4]
| Biomarker | Correlation with Toluene Exposure (r) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| This compound (S-BMA) | 0.7[1] | 0.2 µg/L[1][2] | High specificity (not present in unexposed individuals)[1][2][3][4], Good for low-level exposure[2] | Minor metabolite, requiring sensitive analytical methods |
| Hippuric Acid | 0.6 - 0.85[1][2] | 0.05 mg/mL[5] | Major metabolite, abundant in urine | Influenced by diet (benzoic acid consumption)[6], Less reliable at low exposure levels[2] |
| o-Cresol | 0.6 - 0.81[1][2] | 0.05 µg/mL (UV), lower with fluorescence[5] | Good correlation at higher exposures | Present in unexposed individuals at low levels[1], Less sensitive than S-BMA at low exposure[1] |
| Unmetabolized Toluene in Urine | 0.79 - 0.83[2] | 2 µg/L[2] | Direct measure of internal dose | Volatility can lead to sample loss, potential for contamination during collection[7] |
Table 1: Comparison of Urinary Biomarkers for Toluene Exposure. This table summarizes the correlation with toluene exposure, limits of detection, and key advantages and disadvantages of S-BMA compared to other common biomarkers.
Metabolic Pathway of Toluene to this compound
Toluene is primarily metabolized in the liver. A minor metabolic pathway involves the conjugation of a toluene metabolite with glutathione, leading to the formation of S-BMA.[1] This pathway is crucial for understanding the specificity of S-BMA as a biomarker.
Caption: Metabolic pathway of toluene in humans, highlighting the major pathway to hippuric acid and the minor pathway leading to the formation of this compound (S-BMA) via glutathione conjugation.
Experimental Protocols
Accurate quantification of S-BMA is critical for its validation as a biomarker. The following outlines a typical experimental workflow for the analysis of S-BMA in urine.
Caption: A generalized experimental workflow for the analysis of this compound (S-BMA) in urine samples.
Detailed Methodology for S-BMA Analysis by GC-MS
This protocol is based on established methods for the determination of S-BMA in urine.[3][4]
1. Sample Preparation:
-
Collection: Collect end-of-shift urine samples in polyethylene bottles.
-
Acidification: Acidify a 10 mL aliquot of urine with hydrochloric acid.
-
Extraction: Perform liquid-liquid extraction with a suitable organic solvent such as ethyl acetate.
-
Derivatization: Evaporate the organic layer to dryness and derivatize the residue to its methyl ester using a methylating agent (e.g., diazomethane or BF3-methanol). This step improves the volatility and chromatographic behavior of S-BMA.
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC):
-
Column: Use a capillary column suitable for separating organic acids, such as a DB-5ms or equivalent.
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized S-BMA.
-
-
Mass Spectrometer (MS):
-
Ionization: Use electron ionization (EI).
-
Acquisition Mode: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the S-BMA methyl ester.
-
3. Quantification and Quality Control:
-
Internal Standard: Use a deuterated analog of S-BMA as an internal standard to correct for variations in extraction efficiency and instrument response.
-
Calibration: Prepare a calibration curve using fortified urine samples with known concentrations of S-BMA.
-
Validation: Validate the method according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[8]
References
- 1. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of biomarkers of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and measurement of this compound in urine of toluene sniffers using capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of urinary hippuric acid and o-cresol, as indices of toluene exposure, by liquid chromatography on dynamically modified silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC analysis of biomarkers of Toluene and Xylene in human urine samples | International Journal of Occupational Safety and Health [nepjol.info]
A Comparative Guide to the Analysis of Mercapturic Acids in Urine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of mercapturic acids in urine, which are crucial biomarkers for assessing exposure to xenobiotics and understanding drug metabolism pathways. We will delve into the performance of common analytical techniques, supported by experimental data, and provide detailed protocols to aid in the replication and development of robust analytical assays.
The Mercapturic Acid Pathway: A Key Detoxification Route
Mercapturic acids are the final products of a major detoxification pathway in the body.[1][2] This process, known as the mercapturic acid pathway, is essential for the biotransformation and elimination of a wide range of electrophilic compounds, both from external sources (xenobiotics) and internal metabolic processes (endobiotics).[1][2]
The pathway begins with the conjugation of an electrophilic compound with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[1][3][4] The resulting glutathione conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to form a cysteine conjugate.[1][3] Finally, the cysteine conjugate is N-acetylated by cysteine S-conjugate N-acetyltransferase to produce the corresponding mercapturic acid, which is then readily excreted in the urine.[1][3] The levels of specific mercapturic acids in urine can serve as reliable indicators of exposure to their precursor compounds.[2][3]
Comparative Analysis of Analytical Methods
The two most prominent techniques for the quantification of mercapturic acids in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS is generally the preferred method for analyzing biomolecules like mercapturic acids because it is well-suited for polar, non-volatile compounds and can analyze complex mixtures with high sensitivity and specificity.[5][6]
GC-MS , on the other hand, is ideal for volatile and thermally stable compounds.[5][6] For non-volatile compounds like mercapturic acids, a derivatization step is required to increase their volatility, which can add complexity to the sample preparation process.[5]
The following table summarizes the performance of these two methods based on published validation data for representative mercapturic acids.
| Parameter | LC-MS/MS | GC-MS/MS |
| Analyte(s) | S-Phenylmercapturic Acid (SPMA), S-Benzylmercapturic Acid (SBMA), and others | Toluene-derived Mercapturic Acids |
| Linearity Range | 0.2 - 200 ng/mL for SPMA; 40 - 10,000 ng/mL for 3-HPMA | 0.03 - 20 mg/L |
| Precision (%RSD) | ≤ 5.3% for SPMA and SBMA; <8.1% for SPMA | 1.0% - 12.4% |
| Accuracy (% Recovery) | 99 - 110% for SPMA and SBMA | ~100% |
| Limit of Detection (LOD) | ~0.2 ng/mL for SPMA and SBMA; 0.126 µg/mL for SPMA (HPLC-PDA) | 2.8 - 5.5 µg/L |
| Sample Preparation | Solid-Phase Extraction (SPE) or simple dilution | Liquid-Liquid Extraction (LLE) followed by derivatization |
Data compiled from references:[7][8][9][10][11][12]
Experimental Protocols
Below are detailed methodologies for the analysis of mercapturic acids in urine using LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS for the Determination of S-Phenylmercapturic Acid (SPMA) and S-Benzylmercapturic Acid (SBMA)
This protocol is based on a validated method for the quantification of SPMA and SBMA in human urine.[7][8]
1. Sample Preparation (Solid-Phase Extraction)
-
Acidify 1 mL of urine with 10 µL of acetic acid.
-
Add an internal standard solution.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water and then with a water/methanol mixture.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing over time to elute the analytes.
-
Flow Rate: 0.45 mL/min.
-
Column Temperature: 45°C.
3. Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Protocol 2: GC-MS/MS for the Determination of Toluene-Derived Mercapturic Acids
This protocol is based on a method for the simultaneous determination of benzylmercapturic acid and o-, m-, and p-toluylmercapturic acids.[12]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To a urine sample, add an internal standard.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions.
-
Separate the organic layer and evaporate it to dryness.
-
Re-dissolve the residue in a suitable solvent.
-
Perform a derivatization step to esterify the carboxylic acid group of the mercapturic acids, for example, using 2-propanol with microwave assistance. This increases the volatility of the analytes for GC analysis.
2. Gas Chromatography Conditions
-
System: Gas Chromatograph.
-
Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure the separation of the different mercapturic acid isomers.
3. Mass Spectrometry Conditions
-
System: Tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic fragmentation patterns for each derivatized analyte.
Conclusion
Both LC-MS/MS and GC-MS/MS are powerful techniques for the quantification of mercapturic acids in urine. The choice between the two often depends on the specific analytes of interest, the required sensitivity, and the available instrumentation. For a broad range of polar, non-volatile mercapturic acids, LC-MS/MS is generally the more direct and widely applicable method.[5][13] However, GC-MS/MS can provide excellent sensitivity and selectivity for certain mercapturic acids, particularly when isomeric separation is critical, provided an efficient derivatization procedure is employed.[12] The validation of any analytical method is crucial to ensure the accuracy, precision, and reliability of the data generated.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 4. Mercapturic acid formation: Significance and symbolism [wisdomlib.org]
- 5. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 7. Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. "Validation of Analysis of S-Phenyl Mercapturic Acid in Urine by High-P" by Mohammad Nour Albitar and Sophie Barguil [bsj.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of 3-Hydroxypropyl Mercapturic Acid in the Urine of Patients with Breast Cancer to Monitor Cyclophosphamide Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 14. wjarr.com [wjarr.com]
Performance Characteristics of Analytical Columns for S-Benzyl-N-acetylcysteine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of S-Benzyl-N-acetylcysteine (SBNA), the selection of an appropriate analytical column is paramount for achieving accurate and reliable results. SBNA is a key metabolite of toluene and serves as a critical biomarker for exposure assessment. This guide provides a comparative overview of the performance characteristics of different analytical columns and methodologies used for the determination of SBNA, with supporting data from published studies.
Comparison of Analytical Methodologies
The analysis of this compound is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with various detection methods. Gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed, particularly for high-sensitivity applications. The choice of column and method depends on the sample matrix, required sensitivity, and the availability of instrumentation.
| Parameter | C18 Reversed-Phase HPLC-UV | Reversed-Phase HPLC with Fluorescence Detection | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column Type | Shiseido Capcell Pak C18, Beckmann Ultrasphere ODS | Not specified, but typically a C18 | Not specified, but typically a C18 | Capillary GC column |
| Retention Time | Method dependent | Method dependent | Method dependent | Method dependent |
| Resolution | Adequate for separation from other urinary components | Sufficient for separating derivatized SBNA | High, offers excellent selectivity | High, provides good separation of derivatized SBNA |
| Peak Symmetry | Generally good with appropriate mobile phase optimization | Good for the derivatized analyte | Excellent peak shape is typically achieved | Good peak shape after derivatization |
| Limit of Detection (LOD) | ~2 ng/µL[1] | Not explicitly found for SBNA, but high for similar thiols | 0.05 µg/L[2] | 0.5 ng/µL[1] |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found | 0.05 µg/L[2] | Not explicitly found |
| Linearity | Good over the tested concentration range | Typically good for derivatized thiols | Excellent over a wide concentration range | Good for the derivatized analyte |
| Precision (%RSD) | Within-run: 12.0% for a spiked concentration of 0.5 mg/L[3] | Not explicitly found | Within-series and between-series: 1.0% to 12.2%[2] | Not explicitly found |
| Accuracy (% Recovery) | Not explicitly found | Not explicitly found | 100% - 108%[2] | Not explicitly found |
| Derivatization Required | No | Yes (e.g., with a fluorogenic reagent) | No | Yes (e.g., methylation)[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols described in the literature for the analysis of this compound.
Reversed-Phase HPLC-UV Method
-
Column: Shiseido Capcell Pak C18.[4]
-
Mobile Phase: A mixture of 0.1 M triethylamine (TEA) phosphate buffer and methanol (95:5, v/v) is used as a standard eluent.[4]
-
Flow Rate: Not specified.
-
Temperature: Room temperature.[4]
-
Detection: UV detection. Wavelength not specified.
-
Sample Preparation: Urine samples are typically subjected to a clean-up procedure, which may include solid-phase extraction (SPE) to remove interfering substances.
LC-MS/MS Method
-
Sample Preparation: No additional sample preparation is required for the automated multidimensional LC-MS/MS method. Analytes are stripped from the urinary matrix by online extraction on a restricted access material.[2]
-
Chromatography: The extracted analytes are transferred to an analytical column for separation.[2]
-
Detection: Tandem mass spectrometry is used for detection, often with the use of an isotopically labeled internal standard for quantification.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Sample Preparation and Derivatization: this compound in urine is extracted and then derivatized to a more volatile form, for example, by methylation using diazomethane to form the methyl ester.[3]
-
Chromatography: The derivatized sample is then analyzed using a capillary GC column.
-
Detection: Mass spectrometry is used for detection and quantification.
Visualizing the Analytical Workflow
To better understand the sequence of operations in a typical analytical procedure for this compound, the following diagrams illustrate the experimental workflows.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship between analytical techniques for this compound.
References
Comparative Metabolism of Toluene Across Species: A Focus on S-Benzyl-N-acetylcysteine Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic conversion of toluene to S-Benzyl-N-acetylcysteine (S-BMA), a key biomarker of toluene exposure, across different species. The information presented is supported by experimental data to aid researchers in selecting appropriate animal models and interpreting toxicological studies.
Introduction to Toluene Metabolism
Toluene, a widely used industrial solvent, undergoes a complex series of metabolic transformations upon entering the body. The primary route of metabolism involves the oxidation of the methyl group by cytochrome P450 (CYP) enzymes, primarily CYP2E1, to form benzyl alcohol. This is further oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid, the major urinary metabolite.
A minor but toxicologically significant pathway involves the conjugation of a reactive intermediate with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This pathway leads to the formation of S-benzylglutathione, which is subsequently metabolized through a series of enzymatic steps to this compound (S-BMA), also known as S-benzylmercapturic acid (SBAC). The excretion of S-BMA in urine serves as a specific and sensitive biomarker for toluene exposure.[1][2][3][4] Understanding the species-specific differences in this metabolic pathway is crucial for accurate risk assessment and the extrapolation of animal data to humans.
Quantitative Comparison of this compound Excretion
The extent of toluene metabolism to S-BMA varies among species, reflecting differences in the activity of metabolic enzymes. The following table summarizes available quantitative data on urinary S-BMA levels in different species following exposure to toluene. Data for some commonly used laboratory animals such as hamsters and rabbits are limited in the current scientific literature regarding this specific metabolite.
| Species | Exposure Conditions | Urinary this compound (S-BMA) Concentration | Reference |
| Human | Occupational exposure (printing workers); End-of-shift urine | Median: 16.0 µg/g creatinine (Range: 2.9 - 70.3 ppm air concentration) | [1] |
| Human | Toluene sniffers; Urine | 0.11 - 47.13 mg/L | [1] |
| Human | General population (non-smokers) | Median: 8.2 µg/L (Range: 1.6 - 77.4 µg/L) | [5] |
| Human | General population (smokers) | Median: 11.5 µg/L (Range: 0.9 - 51.2 µg/L) | [5] |
| Rat (Sprague-Dawley) | Inhalation: 2 to 200 ppm | Detectable amounts of benzylmercapturic acid found in all exposed rats. |
Experimental Protocols
Accurate quantification of S-BMA is essential for comparative metabolic studies. The following are detailed methodologies for the analysis of S-BMA in urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: HPLC-MS/MS for Urinary S-Benzylmercapturic Acid
This method is highly sensitive and specific for the quantification of S-BMA.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Take a 1.0 mL aliquot of urine and add an internal standard (e.g., deuterated S-BMA).
-
Acidify the urine sample to a pH of approximately 3.0 with formic acid.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water followed by 3 mL of 5% methanol in water.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for S-BMA and the internal standard.
Method 2: GC-MS for Urinary S-Benzylmercapturic Acid
This method requires derivatization to increase the volatility of S-BMA.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Take a 5.0 mL aliquot of urine and add an internal standard.
-
Acidify the urine to pH 1 with concentrated HCl.
-
Extract the sample twice with 5 mL of ethyl acetate by vortexing for 5 minutes.
-
Centrifuge to separate the phases and combine the organic layers.
-
Evaporate the ethyl acetate extract to dryness under nitrogen.
-
Derivatization: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[3]
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[3]
2. GC-MS Analysis
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection.
-
Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Scan in full scan mode or selected ion monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the S-BMA-TMS derivative.
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of toluene to this compound and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of toluene to this compound.
Caption: Experimental workflow for S-BMA analysis.
References
- 1. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of S-Benzyl-N-acetylcysteine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like S-Benzyl-N-acetylcysteine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside immediate safety and handling information.
Immediate Safety and Handling
This compound may cause irritation to the eyes, skin, respiratory system, and digestive tract[1]. The toxicological properties of this compound have not been fully investigated[1]. One safety data sheet classifies it as a substance that causes skin and serious eye irritation and may provoke an allergic skin reaction[2]. Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid dust inhalation[1][3].
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[1]. |
| Ingestion | If the individual is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention[1]. |
Spill and Disposal Procedures
The primary and most critical step in the disposal of this compound is to engage a licensed professional waste disposal service[3]. Do not allow this chemical to enter drains or waterways[2][3][4].
Step-by-Step Disposal Protocol:
-
Containment of Spills:
-
In case of a spill, immediately clean it up while wearing appropriate PPE.
-
For solid material, sweep it up, avoiding the generation of dust[1].
-
For solutions, absorb the spill with an inert material.
-
-
Collection and Storage of Waste:
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the removal and disposal of the chemical waste.
-
Dispose of the material in accordance with all applicable local, regional, national, and international regulations[4].
-
While degradation of this compound is expected under both aerobic and anaerobic conditions, it is important to note that short-term biodegradation products may be more toxic[4]. This underscores the importance of professional disposal.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for S-Benzyl-N-acetylcysteine
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling S-Benzyl-N-acetylcysteine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound that requires careful handling due to its potential to cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] Although its toxicological properties have not been fully investigated, caution is warranted.[1] The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and appropriate disposal methods.
Essential Personal Protective Equipment (PPE)
To minimize exposure risk, the following PPE is mandatory when handling this compound. This table summarizes the required equipment and relevant standards.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hand Protection | Chemically resistant protective gloves (e.g., Nitrile rubber) | Follow manufacturer's recommendations for breakthrough time and thickness. |
| Body Protection | Laboratory coat or appropriate protective clothing | Ensures coverage to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH-approved respirator | Required when adequate ventilation cannot be maintained to keep airborne concentrations low. A full respiratory protection program should meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements. |
Operational Protocol: Step-by-Step Handling Guide
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] A chemical fume hood is recommended to minimize inhalation of any dust or aerosols.[2]
-
Eyewash and Safety Shower: Ensure an eyewash station and safety shower are readily accessible and in good working order.
-
Gather Materials: Before starting, ensure all necessary PPE is available and in good condition. Have all required equipment and reagents for the experiment laid out.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as listed in the table above before opening the container.
-
Avoiding Dust: Minimize the generation of dust when handling the solid form of the compound.[1] If possible, use a spatula to gently transfer the material. Avoid pouring the powder directly.
-
Personal Hygiene: Avoid all personal contact with the substance, including inhalation.[3] Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling, even if gloves were worn.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
4. Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Some sources recommend refrigeration (below 4°C/39°F).[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.
-
Professional Disposal: It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2]
-
Container Disposal: Place the waste material into a suitable, clean, dry, and closed container for disposal.[1] Ensure the container is clearly labeled.
-
Local Regulations: Always consult and adhere to all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
